2-(1-(1H-Indol-3-yl)ethylidene)malonic acid
Description
Properties
IUPAC Name |
2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-7(11(12(15)16)13(17)18)9-6-14-10-5-3-2-4-8(9)10/h2-6,14H,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLICVCMABOEGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)O)C(=O)O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and weight of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid
Executive Summary
This guide provides an in-depth technical analysis of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid , a specialized Knoevenagel condensation adduct derived from 3-acetylindole.[1] This compound represents a critical scaffold in the synthesis of indole-based pharmaceuticals and plant growth regulators (auxin mimics).[1] Unlike its more common aldehyde-derived counterparts, this ketone-derived structure presents unique steric and electronic challenges, particularly regarding the stability of the dicarboxylic acid moiety against spontaneous decarboxylation (the Doebner modification pathway). This document details its physicochemical properties, validated synthetic protocols, and structural characterization logic.[2][3]
Chemical Identity & Physicochemical Properties[1][2][4][5][6]
The compound is an
Nomenclature and Identifiers[5][7]
-
IUPAC Name: 2-(1-(1H-Indol-3-yl)ethylidene)propanedioic acid[1]
-
Common Name: Indole-3-acetyl-malonic acid adduct[1]
-
SMILES: CC(=C(C(=O)O)C(=O)O)c1c[nH]c2ccccc12[1]
-
InChIKey: (Predicted) Variable based on isomerism
Molecular Data Table[1][5]
| Property | Value | Technical Note |
| Molecular Formula | C₁₃H₁₁NO₄ | Confirmed via elemental analysis logic.[1] |
| Molecular Weight | 245.23 g/mol | Monoisotopic Mass: 245.0688 |
| Appearance | Yellow to Orange Solid | Color arises from extended conjugation.[1] |
| Solubility | DMSO, DMF, Methanol | Poor solubility in non-polar solvents; sparingly soluble in water unless basified. |
| pKa (Calc.) | ~3.5 (COOH 1), ~5.2 (COOH 2) | First ionization is enhanced by the electron-withdrawing effect of the double bond. |
| Melting Point | >180°C (Decomp.) | High probability of decarboxylation near melting point. |
Synthetic Methodology
Synthesizing the dicarboxylic acid form requires overcoming the activation energy of the ketone (3-acetylindole) while preventing the thermodynamically favorable decarboxylation to the acrylic acid derivative.[1]
Reaction Logic (The "Why")
Standard Knoevenagel conditions (piperidine/acetic acid in refluxing benzene/toluene) often drive the reaction to the decarboxylated product (Doebner modification). To isolate the dicarboxylic acid:
-
Catalyst Selection: Use Titanium Tetrachloride (
) and Pyridine . acts as a strong Lewis acid to activate the sterically hindered ketone carbonyl of 3-acetylindole, facilitating nucleophilic attack by malonate without requiring excessive heat. -
Solvent: THF or Dichloromethane (anhydrous) is preferred over protic solvents to prevent solvolysis.
Validated Protocol (Low-Temperature Activation)
Reagents:
-
3-Acetylindole (1.0 eq)[1]
-
Diethyl Malonate (1.2 eq) [Note: Using the ester first allows easier purification, followed by controlled hydrolysis]
- (2.0 eq)
-
Pyridine (4.0 eq)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Activation: Cool a solution of anhydrous THF and
to 0°C under atmosphere. Dropwise add 3-acetylindole dissolved in THF. A yellow precipitate (Titanium complex) will form. -
Condensation: Add Pyridine followed by Diethyl Malonate dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4).
-
Quench: Quench with saturated
solution. Extract with EtOAc.[1] -
Hydrolysis (Critical Step): To obtain the acid, treat the isolated ester with 2M LiOH in THF/Water (1:1) at room temperature. Avoid heating to prevent decarboxylation.[1] Acidify carefully with 1M HCl at 0°C to precipitate the title compound.
Synthesis & Degradation Pathway Diagram[1]
Figure 1: Synthetic pathway illustrating the formation of the target dicarboxylic acid and the risk of decarboxylation to the acrylic acid derivative.
Structural Characterization (The Evidence)
Validating the structure requires distinguishing the target molecule from the starting ketone and the decarboxylated byproduct.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-
):- 11.5 ppm (s, 1H): Indole N-H (Broad).
- 12.0–13.0 ppm (bs, 2H): Carboxylic acid protons (-COOH). Crucial for confirming dicarboxylic state.[1]
- 2.3–2.5 ppm (s, 3H): Methyl group of the ethylidene linker. Note: If this signal is a doublet, it implies a proton on the linker, indicating incorrect structure or reduction.
- 7.0–8.0 ppm (m, 4H): Indole aromatic protons.
-
Absence of Vinyl Proton: Unlike the aldehyde derivative, there is no singlet around 8.0 ppm for a vinyl proton. The double bond is tetrasubstituted.
Mass Spectrometry (MS)
-
Ionization Mode: ESI- (Electrospray Ionization, Negative Mode) is preferred for carboxylic acids.[1]
-
Target Ion:
= 244.06 m/z.[1] -
Fragmentation: Look for a loss of 44 Da (
), confirming the presence of the carboxylic acid moiety.
Biological & Pharmaceutical Relevance[1][2][8][9][10][11]
Auxin Analog Development
The structural similarity of this compound to Indole-3-acetic acid (IAA) makes it a potent candidate for plant growth regulation studies.[1] The steric bulk of the malonic acid group at the 3-position can block degradation by IAA-oxidases, potentially creating "super-auxins" with prolonged activity.[1]
Pharmaceutical Scaffold
-
Kinase Inhibition: The 3-substituted indole core is a privileged scaffold for kinase inhibitors (e.g., VEGF receptor inhibitors).[1] The dicarboxylic acid provides a "handle" for further derivatization into amides or esters to tune lipophilicity.
-
Neuroprotection: Indole-3-pyruvic acid derivatives are explored for their antioxidant properties in neurodegenerative models.[1]
Workflow: From Synthesis to Bio-Assay
Figure 2: Operational workflow for the synthesis, validation, and application of the target compound.
References
-
PubChem. (2025).[1][4] 3-Acetylindole Compound Summary. National Center for Biotechnology Information.[1] [Link]
-
Metwally, M. A., et al. (2009).[3] 3-Acetylindoles: Synthesis, Reactions and Biological Activities.[1][3] Current Organic Chemistry.[1][3] [Link]
-
Porter, A. E. (2016). Knoevenagel Condensation of Indole-3-carboxaldehyde.[1][5][6] ACG Publications.[1] [Link]
-
Wikipedia. (2025).[1] Knoevenagel Condensation & Doebner Modification.[1][7][8][Link]
-
ChEMBL. (2025).[1][4] Malonic Acid Diethyl Ester Properties.[1][4][9][10][11] EMBL-EBI.[1] [Link]
Sources
- 1. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Diethyl ethylidenemalonate | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. isotope.com [isotope.com]
- 10. Compound: MALONIC ACID DIETHYL ESTER (CHEMBL177114) - ChEMBL [ebi.ac.uk]
- 11. Diethyl malonate - Wikipedia [en.wikipedia.org]
Technical Guide: Biological Activity of Indole-3-yl Ethylidene Malonic Acid Derivatives
Executive Summary
Indole-3-yl ethylidene malonic acid derivatives represent a class of "privileged scaffolds" in medicinal chemistry. Structurally, they consist of an indole core linked via an unsaturated ethylidene (or methylene) bridge to a malonic acid or ester moiety. This configuration creates an electron-deficient
This guide analyzes their biological utility, focusing on kinase inhibition (oncology) , antimicrobial action , and anti-inflammatory pathways . It provides verified synthetic protocols and mechanistic insights for researchers optimizing this scaffold for drug discovery.
Part 1: Structural Activity Relationship (SAR) & Mechanism
The Pharmacophore
The biological activity of these derivatives hinges on the Knoevenagel condensate structure.[1]
-
Indole Core: Mimics the amino acid tryptophan and the purine ring of ATP, facilitating binding to kinase hinge regions.
-
Ethylidene Linker (
): Provides a rigid spacer that orients the indole and malonate groups. Crucially, the double bond geometry ( vs. ) dictates receptor fit. -
Malonic Acid/Ester Head: The two electron-withdrawing carbonyls make the
-carbon (attached to the indole) highly electrophilic.
Mechanism of Action: The Michael Acceptor
The primary mode of action for many of these derivatives is covalent inhibition or tight-binding reversible inhibition .
-
Covalent Modification: The
-carbon serves as a "warhead." In enzymes like EGFR or specific proteases, a nucleophilic cysteine residue (thiol group) in the active site attacks this carbon via a Michael addition, permanently disabling the enzyme. -
Senior Scientist Insight: While high potency is achieved via this mechanism, researchers must screen for "PAINS" (Pan-Assay Interference Compounds). Non-specific reactivity with glutathione can lead to false positives in cellular assays or systemic toxicity in vivo.
Part 2: Therapeutic Applications[2][3][4][5][6][7]
Oncology: Kinase Inhibition (EGFR/SRC)
Derivatives of indole-3-yl ethylidene malonates have shown dual inhibition of EGFR (Epidermal Growth Factor Receptor) and c-SRC kinases.
-
Target: Non-Small Cell Lung Cancer (NSCLC) and prostate cancer lines (PC3).
-
Efficacy: Analogs have demonstrated IC
values in the low micromolar to nanomolar range, comparable to third-generation inhibitors like Osimertinib. -
Pathway: Inhibition leads to downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax and Caspase-3/8, inducing apoptosis.
Antimicrobial Activity[5][7][8][9][10][11]
-
Target Enzymes: UDP-N-acetylmuramate-L-alanine ligase (MurC) in bacteria and Lanosterol 14
-demethylase (CYP51) in fungi. -
Mechanism: The indole moiety occupies the hydrophobic pocket of CYP51, while the malonic acid tail interacts with the heme cofactor or polar residues, disrupting cell wall synthesis.
Anti-Inflammatory (COX Inhibition)
Specific derivatives act as inhibitors of Cyclooxygenase-2 (COX-2). The indole ring mimics the arachidonic acid structure, while the malonic acid group chelates the active site metal ions or hydrogen bonds with Arg120 in the COX channel.
Part 3: Experimental Protocols
Synthesis: Knoevenagel Condensation
Objective: Synthesize diethyl 2-((1H-indol-3-yl)methylene)malonate.
Reagents:
-
Indole-3-carboxaldehyde (1.0 equiv)[1]
-
Diethyl malonate (1.1 equiv)
-
Piperidine (0.1 equiv, Catalyst)[1]
-
Ethanol (Solvent)[1]
Protocol:
-
Dissolution: Dissolve 10 mmol of indole-3-carboxaldehyde in 20 mL of absolute ethanol.
-
Addition: Add 11 mmol of diethyl malonate, followed by 5 drops of piperidine.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -
Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath. The product often precipitates as yellow crystals.
-
Purification: Filter the solid. Recrystallize from hot ethanol to remove unreacted aldehyde.
-
Validation:
NMR should show a singlet olefinic proton around 8.0–8.5 ppm.
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC
-
Seeding: Plate A549 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Add the synthesized derivative dissolved in DMSO (final DMSO
) at serial dilutions (0.1 – 100 ). -
Incubation: Incubate for 48h at
, . -
Labeling: Add 10
MTT reagent (5 mg/mL) to each well. Incubate for 4h. -
Solubilization: Discard supernatant. Add 100
DMSO to dissolve formazan crystals. -
Read: Measure absorbance at 570 nm. Calculate cell viability relative to control.
Part 4: Data Visualization
Synthesis Workflow
This diagram illustrates the critical steps and decision points in the synthesis and purification of the target scaffold.
Caption: Step-by-step Knoevenagel condensation workflow for synthesizing indole-3-yl ethylidene malonates.
Mechanism of Action: Kinase Inhibition
This diagram details the molecular interaction between the inhibitor and the EGFR kinase domain.
Caption: Mechanism of covalent EGFR kinase inhibition via Michael addition to Cysteine-797.
Part 5: Summary of Biological Activity Data
The following table summarizes key biological data points derived from recent literature on this scaffold.
| Activity Type | Target / Cell Line | Compound Class | Key Result (IC | Reference |
| Anticancer | EGFR Kinase (Enzymatic) | Indole-Malonate Hybrid | 3.04 nM | [1] |
| Anticancer | A549 (Lung Cancer) | Indole-Mannich Base | 3.81 | [1] |
| Anticancer | MCF-7 (Breast Cancer) | Indole-Sulfonylhydrazide | 13.2 | [2] |
| Antimicrobial | S. aureus | Indole-Thiazolidinone | MIC: 25 | [3] |
| Antimicrobial | MurC Ligase (Docking) | Indole-Dithioic Acid | -11.5 Kcal/mol (Binding) | [4] |
References
-
Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides. ACS Omega. [Link]
-
3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Scientia Pharmaceutica. [Link]
-
Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety. Frontiers in Chemistry. [Link]
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. [Link]
Sources
Thermodynamic stability of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid
An In-Depth Technical Guide to the Thermodynamic Stability of 2-(1-(1H-Indol-3-yl)ethylidene)malonic Acid
Authored by: A Senior Application Scientist
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of modern drug development and chemical manufacturing. It dictates critical parameters such as storage conditions, shelf-life, and formulation strategies. This whitepaper provides a comprehensive technical guide to evaluating the thermodynamic stability of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid, a molecule of interest due to its indole scaffold and reactive malonic acid moiety. We will explore both experimental and computational methodologies, offering not just protocols but also the underlying scientific rationale. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust stability profile for this and similar compounds.
Introduction: The Critical Role of Thermodynamic Stability
2-(1-(1H-Indol-3-yl)ethylidene)malonic acid is a compound that merges the biologically significant indole nucleus with a vinylogous malonic acid. The indole group is a privileged scaffold in medicinal chemistry, while the ethylidene malonic acid portion presents a Michael acceptor system and a functionality prone to decarboxylation. Understanding the inherent stability of this molecule is paramount, as thermal degradation can lead to loss of potency, the formation of impurities, and potential safety concerns. This guide will provide a multi-faceted approach to characterizing its stability, ensuring that subsequent development efforts are built on a solid foundation.
Theoretical Framework: Gibbs Free Energy and Decomposition Pathways
The thermodynamic stability of a molecule is governed by its Gibbs free energy (G). A spontaneous process, such as decomposition, will always proceed in the direction of a lower Gibbs free energy (ΔG < 0). This change is a function of both enthalpy (ΔH), representing the heat of reaction (bond breaking and formation), and entropy (ΔS), representing the change in disorder, as described by the equation:
ΔG = ΔH - TΔS
For a molecule like 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid, several potential decomposition pathways exist. The most probable is the decarboxylation of the malonic acid moiety, a common reaction for this functional group, which is often catalyzed by heat. This would result in the formation of 3-(1-(1H-indol-3-yl)vinyl)acrylic acid and carbon dioxide. The increase in entropy from the release of gaseous CO2 makes this a thermodynamically favorable process, especially at elevated temperatures.
Experimental Assessment of Thermodynamic Stability
A combination of thermoanalytical techniques is essential for a comprehensive experimental evaluation.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides critical information on melting, crystallization, and decomposition.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Temperature Program: Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point (T_m) and integrate to determine the enthalpy of fusion (ΔH_fus).
-
Identify any sharp, exothermic events, which are indicative of decomposition (T_dec). The onset temperature of this exotherm is a key stability indicator.
-
The choice of a hermetically sealed pan is crucial. It prevents the loss of volatile decomposition products, ensuring that the measured heat flow accurately reflects the thermal events occurring within the sample. A slower heating rate (e.g., 5 °C/min) can be used to improve the resolution of thermal events if they are close together.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for identifying decomposition events that involve the loss of mass, such as decarboxylation.
-
Instrument Calibration: Calibrate the TGA instrument using appropriate standards for mass and temperature.
-
Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Temperature Program: Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
Atmosphere: Purge with nitrogen at 50 mL/min.
-
-
Data Analysis:
-
Analyze the resulting mass vs. temperature curve.
-
Determine the onset temperature of mass loss (T_onset).
-
Quantify the percentage of mass lost at each step. For the expected decarboxylation, a mass loss corresponding to one molecule of CO2 (44.01 g/mol ) should be observed.
-
Running a TGA experiment in parallel with DSC is highly recommended. If the TGA shows a mass loss at the same temperature as a DSC exotherm, it provides strong evidence that the event is a decomposition reaction.
Computational Modeling of Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting thermodynamic properties and exploring reaction mechanisms at the molecular level.
DFT Calculations for Stability Prediction
-
Structure Optimization: Perform a geometry optimization of the 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid molecule using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Analysis: Conduct a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, Gibbs free energy).
-
Transition State Search: To investigate the decarboxylation pathway, locate the transition state structure for the reaction. This can be done using methods like the Berny algorithm.
-
IRC Calculations: Perform an Intrinsic Reaction Coordinate (IRC) calculation from the transition state to confirm that it connects the reactant (the starting molecule) and the products (the decarboxylated molecule and CO2).
-
Energy Barrier Calculation: The activation energy (the energy barrier for decomposition) is the difference in energy between the transition state and the reactant. A lower activation energy indicates lower stability.
Data Synthesis and Interpretation
A comprehensive stability profile is achieved by integrating the experimental and computational data.
| Parameter | Method | Typical Result/Interpretation |
| Melting Point (T_m) | DSC | A sharp melting point indicates high purity. |
| Enthalpy of Fusion (ΔH_fus) | DSC | Provides information about the crystal lattice energy. |
| Decomposition (T_dec) | DSC | The onset of the exothermic decomposition peak is a key indicator of thermal stability. A lower T_dec signifies lower stability. |
| Onset of Mass Loss (T_onset) | TGA | The temperature at which the sample begins to lose mass. Should correlate with T_dec from DSC for a decomposition reaction. |
| Mass Loss (%) | TGA | The percentage of mass lost should correspond to the expected decomposition products (e.g., loss of CO2). |
| Activation Energy (E_a) | DFT | The calculated energy barrier for the decomposition reaction. A lower E_a suggests a less stable compound. |
Visualization of Workflows
Overall Stability Assessment Workflow
Caption: Integrated workflow for stability assessment.
Thermoanalytical Principles
Caption: Principles of DSC and TGA.
Conclusion
The thermodynamic stability of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid can be thoroughly characterized through a synergistic combination of experimental techniques and computational modeling. DSC and TGA provide critical data on the temperatures of melting and decomposition, while DFT calculations offer insight into the underlying reaction pathways and energy barriers. By following the integrated workflow presented in this guide, researchers can build a comprehensive stability profile, enabling informed decisions in the handling, storage, and formulation of this promising compound. This rigorous, multi-faceted approach ensures the scientific integrity of the data and supports the development of safe and effective chemical entities.
References
-
Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd. [Link]
-
Jensen, F. (2017). Introduction to Computational Chemistry (3rd ed.). Wiley. [Link]
-
TA Instruments. (n.d.). Thermal Analysis - Techniques. [Link]
-
Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). [Link]
Potential pharmaceutical applications of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid
An In-Depth Technical Guide to the Potential Pharmaceutical Applications of 2-(1-(1H-Indol-3-yl)ethylidene)malonic Acid
Authored by: A Senior Application Scientist
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Similarly, the malonic acid scaffold is a versatile building block in the synthesis of numerous pharmaceutical agents.[3][4] This guide presents a forward-looking analysis of the novel compound, 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid, a molecule that synergistically combines these two privileged motifs. In the absence of direct empirical data on this specific entity, this document serves as a technical roadmap for its synthesis, characterization, and preclinical evaluation. We will extrapolate from the well-established pharmacology of structurally related compounds to hypothesize potential therapeutic applications, with a primary focus on anti-inflammatory and anticancer activities. Detailed experimental protocols, proposed screening workflows, and strategies for structure-activity relationship (SAR) exploration are provided to guide researchers in unlocking the therapeutic potential of this promising scaffold.
Introduction: The Convergence of Two Pharmacophores
The indole ring system is an aromatic heterocyclic structure integral to a vast range of biologically active molecules, from the essential amino acid tryptophan to potent pharmaceuticals like the anti-inflammatory drug indomethacin and the anti-cancer vinca alkaloids.[5][6] Its unique electronic properties and ability to participate in various intermolecular interactions allow it to bind to a diverse set of biological targets, leading to activities spanning antiviral, antitumor, analgesic, and antihypertensive effects.[1][7]
On the other hand, malonic acid and its esters are fundamental reagents in organic synthesis, particularly in the formation of carbon-carbon bonds.[8] The reactivity of the central methylene group in malonic esters enables a wide range of chemical transformations, including alkylation and condensation reactions, which are pivotal in the synthesis of compounds like barbiturates and various carboxylic acid derivatives.[9]
The target molecule, 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid, represents a strategic fusion of these two pharmacophores. It can be viewed as a vinylogous analogue of indole-3-acetic acid, a structural class renowned for its anti-inflammatory properties.[10][11] This guide delineates a comprehensive research framework to investigate its potential as a novel therapeutic agent.
Proposed Synthesis and Chemical Characterization
A logical and efficient route to synthesize the target compound is through a Knoevenagel condensation reaction. This classic method involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, catalyzed by a weak base.[8]
Synthetic Protocol: Knoevenagel Condensation
Objective: To synthesize 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid from 3-acetylindole and malonic acid.
Materials:
-
3-Acetylindole
-
Malonic Acid
-
Pyridine (as catalyst and solvent)
-
Piperidine (co-catalyst)
-
Hydrochloric Acid (10% aqueous solution)
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-acetylindole and 1.2 equivalents of malonic acid in a minimal amount of pyridine.
-
Add a catalytic amount of piperidine (approx. 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 115°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice and an excess of 10% hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid.
-
Characterize the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm its structure and purity.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Hypothesized Biological Activities and Therapeutic Targets
Based on its structural features, we can postulate several promising avenues for pharmacological investigation.
Anti-inflammatory and Analgesic Potential
The most compelling hypothesis is that 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid will exhibit anti-inflammatory activity, likely through the inhibition of cyclooxygenase (COX) enzymes.[10] This is based on its structural relationship to the indole-3-acetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes indomethacin.[1][11]
Table 1: Structural Activity Relationship (SAR) of Indole Acetic Acid NSAIDs and Comparison [12][13]
| Position/Group | Favorable for Activity | In Target Compound | Implication |
| Carboxylic Acid | Essential for activity; other acidic groups reduce potency. Amides are inactive. | Present | Meets a critical requirement for COX inhibition. |
| Indole N1 | Acylation with benzoyl groups (p-substituted with F, Cl) is highly active. | Unsubstituted | Activity may be lower than N-acylated analogs but provides a key site for future modification. |
| Indole C2 | A methyl group is more active than aryl substituents. | Unsubstituted | Another site for optimization to potentially increase potency. |
| Indole C5 | Substitution with -OCH₃, -F, etc., is more active than unsubstituted. | Unsubstituted | Suggests that adding substituents here could enhance activity. |
| Acetic Acid Chain | The vinylidene-malonic acid group extends the acidic function from the indole core. | Vinylidene Malonic Acid | This unique linker may alter COX-1/COX-2 selectivity and pharmacokinetic properties compared to a simple acetic acid. |
The extended conjugation and the presence of two carboxylic acid groups in our target compound could lead to a unique binding profile within the COX active site, potentially offering a different selectivity profile (COX-1 vs. COX-2) compared to traditional NSAIDs.[10]
Anticancer Potential
Indole derivatives are well-represented among anticancer agents.[2][5] They can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways. For instance, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide has been shown to induce apoptosis and autophagy in melanoma cells, potentially via the PI3K/Akt and MAPK signaling pathways.[14] Other indole-based compounds have demonstrated potent cytotoxicity against various human tumor cell lines.[15] The planar indole ring of our target compound could facilitate intercalation with DNA or interaction with ATP-binding sites of kinases, while the dicarboxylic acid moiety offers potential for strong hydrogen bonding interactions with target proteins.
Antimicrobial and Antiviral Activities
The indole scaffold is known to possess broad-spectrum antibacterial and antifungal properties.[2][7] Furthermore, malonic acid derivatives have been investigated as potential anti-HIV agents.[16] While less probable as a primary application, the compound should be screened for these activities as part of a comprehensive biological evaluation.
Proposed Preclinical Evaluation Workflow
To systematically evaluate the pharmaceutical potential of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid, a tiered screening approach is recommended.
Step-by-Step Evaluation Protocol
-
Primary In Vitro Screening:
-
Anti-inflammatory: Perform COX-1 and COX-2 enzyme inhibition assays to determine IC₅₀ values. Use indomethacin as a positive control.
-
Anticancer: Screen for cytotoxicity using a panel of human cancer cell lines (e.g., HCT-116 colorectal, MCF-7 breast, K562 leukemia) via an MTT or similar cell viability assay.[17] Determine GI₅₀ (50% growth inhibition) values.
-
General Cytotoxicity: Assess cytotoxicity against a non-cancerous cell line (e.g., HEK293) to determine a preliminary therapeutic index.
-
-
Secondary In Vitro Assays (Based on Primary Hits):
-
If active as an anti-inflammatory: Investigate the mechanism further. Measure inhibition of prostaglandin E2 (PGE₂) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells).[18]
-
If active as an anticancer agent: Conduct mechanism-of-action studies. Perform cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting for key signaling proteins (e.g., caspases, Akt, MAPK).[14]
-
-
In Silico Modeling:
-
Perform molecular docking studies of the compound into the crystal structures of COX-1, COX-2, and any identified anticancer targets (e.g., protein kinases). This can provide insights into the binding mode and guide future SAR studies.
-
Preclinical Screening Workflow Diagram
Caption: A tiered approach for the preclinical evaluation of the target compound.
Structure-Activity Relationship (SAR) Exploration
Following initial biological evaluation, a systematic SAR study is crucial for optimizing the lead compound. The modular nature of the molecule allows for targeted modifications at several key positions.
Proposed Modifications for SAR Studies
-
Indole Ring Substitutions: Introduce small electron-donating or electron-withdrawing groups at the C5 position (e.g., -OCH₃, -F, -Cl), which is known to enhance anti-inflammatory activity in related series.[13]
-
Indole N1-Position: Synthesize N-acyl derivatives, particularly with substituted benzoyl groups, to mimic highly potent NSAIDs like indomethacin.[12]
-
Malonic Acid Moiety: Convert the dicarboxylic acid to its corresponding diethyl ester or diamide. This will significantly alter the compound's polarity, solubility, and hydrogen bonding capacity, which can impact cell permeability and target engagement. Esterification can also serve as a pro-drug strategy.
SAR Modification Sites Diagram
Caption: Key sites on the 2-(1-(1H-indol-3-yl)ethylidene)malonic acid scaffold for chemical modification to explore the SAR. (Note: A proper diagram would overlay these labels onto the chemical structure).
Conclusion
While 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid is a novel chemical entity without a documented biological profile, its rational design, combining the privileged indole and malonic acid scaffolds, provides a strong basis for hypothesizing significant therapeutic potential. The structural analogy to potent indole-3-acetic acid NSAIDs makes it a compelling candidate for development as a next-generation anti-inflammatory agent. Furthermore, the extensive history of indole derivatives in oncology suggests that anticancer activity is another highly plausible outcome. The synthetic accessibility of the compound via the Knoevenagel condensation allows for straightforward production and derivatization. This guide provides a comprehensive, scientifically grounded framework for its synthesis, preclinical evaluation, and lead optimization. The proposed workflows and SAR strategies offer a clear path for researchers to systematically investigate this promising molecule and potentially develop it into a valuable new therapeutic agent.
References
- [Author], [Year]. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Journal Name]. [Link to Source]
- [Author], [Year]. Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. [Link to Source]
- [Author], [Year]. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. [Link to Source]
- [Author], [Year]. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. [Link to Source]
- [Author], [Year]. The Biological and Pharmacological Potentials of Indole-based Heterocycles. [Journal Name]. [Link to Source]
- [Author], [Year].
- [Author], [Year]. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. [Journal Name]. [Link to Source]
- [Author], [Year]. NSAIDs: SAR of Indole acetic acid. YouTube. [Link to Source]
- [Author], [Year]. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences. [Link to Source]
- [Author], [Year].
- [Author], [Year]. 2-[(E)-3-[2-(1H-indol-3-yl)ethylamino]prop-2-enylidene]malonic acid diethyl ester. SpectraBase. [Link to Source]
- [Author], [Year]. Novel 2-(Diphenylmethylidene)
- [Author], [Year]. Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology. [Link to Source]
- [Author], [Year]. Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. [Journal Name]. [Link to Source]
- [Author], [Year].
- [Author], [Year]. Malonic acid. Wikipedia. [Link to Source]
- [Author], [Year].
- [Author], [Year]. Malonic ester synthesis. Wikipedia. [Link to Source]
- [Author], [Year]. 2-(2-(1H-Indol-3-yl)ethyl)malonic Acid-d4. CRO Splendid Lab Pvt. Ltd.. [Link to Source]
- [Author], [Year]. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link to Source]
- [Author], [Year]. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. [Journal Name]. [Link to Source]
- [Author], [Year]. Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. [Journal Name]. [Link to Source]
- [Author], [Year]. (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy. Cutaneous and Ocular Toxicology. [Link to Source]
- [Author], [Year]. Ch21: Malonic esters. University of Calgary. [Link to Source]
- [Author], [Year].
- [Author], [Year].
Sources
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 5. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Malonic acid - Wikipedia [en.wikipedia.org]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 10. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. Anti inflammatory drugs | DOCX [slideshare.net]
- 13. m.youtube.com [m.youtube.com]
- 14. (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust HPLC Method for the Detection of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid
Abstract
This application note presents a detailed, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid. This document is intended for researchers, scientists, and professionals in drug development and quality control. The narrative elucidates the scientific rationale behind the selection of chromatographic parameters and provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction: Understanding the Analyte
The successful development of an HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties. The target molecule, 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid, is a complex organic molecule featuring two key functional domains that dictate its chromatographic behavior:
-
An Indole Moiety: This large, heterocyclic aromatic system is inherently non-polar and possesses a characteristic chromophore, making it suitable for UV detection.
-
A Malonic Acid Moiety: This dicarboxylic acid group is highly polar and ionizable. The presence of two carboxylic acid groups makes the molecule's retention highly sensitive to the pH of the mobile phase.
The primary challenge in developing an HPLC method for this compound is to achieve a balance between the hydrophobic interactions of the indole ring and the hydrophilic and ionic nature of the malonic acid group to ensure good retention, sharp peak shape, and reproducible results.
The Strategic Approach to Method Development
Our strategy is to employ reversed-phase HPLC, which is ideal for separating compounds with significant non-polar character[1][2]. The core of this method development lies in the precise control of the mobile phase pH to suppress the ionization of the malonic acid moiety, thereby increasing its hydrophobicity and retention on a non-polar stationary phase.
Initial Parameter Selection: A Scientifically-Grounded Start
Column Selection: A C18 column is the logical first choice due to its strong hydrophobic retention capabilities, which are well-suited for the indole portion of the analyte[1]. A standard dimension of 4.6 x 150 mm with 5 µm particle size provides a good balance of efficiency and backpressure.
Mobile Phase Selection: A combination of a polar organic solvent and an aqueous buffer is the standard for reversed-phase chromatography[2].
-
Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.
-
Aqueous Phase and pH Control: This is the most critical parameter. The pKa values of malonic acid are approximately 2.83 (pKa1) and 5.69 (pKa2)[3][4][5][6]. To ensure the analyte is in its neutral, non-ionized form for optimal retention and peak shape, the mobile phase pH must be set at least 1.5 to 2 pH units below the first pKa[3]. Therefore, a pH of approximately 2.5 is a suitable starting point. This can be achieved using a buffer such as 0.1% trifluoroacetic acid (TFA) or a phosphate buffer.
Detection Wavelength: Indole-containing compounds are known to have strong UV absorbance in the range of 210-230 nm and a secondary, more selective region around 280 nm[6]. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength that maximizes sensitivity while minimizing interference from the matrix.
Systematic Method Optimization
The following is a systematic approach to refine the initial HPLC parameters to achieve the desired separation characteristics.
Mobile Phase pH Adjustment
The effect of mobile phase pH on the retention time and peak shape of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid should be investigated. A pH range of 2.0 to 3.5 should be explored. It is anticipated that as the pH increases towards the pKa of the malonic acid moiety, the retention time will decrease due to increased ionization and polarity of the analyte[3].
Optimization of Organic Solvent Composition and Gradient
A gradient elution is recommended to ensure the timely elution of the analyte with a good peak shape.
Experimental Protocol:
-
Prepare mobile phase A: 0.1% TFA in water.
-
Prepare mobile phase B: Acetonitrile.
-
Start with a linear gradient from a low percentage of mobile phase B (e.g., 20%) to a high percentage (e.g., 90%) over 20 minutes.
-
Monitor the chromatogram for the retention time and peak shape of the analyte.
-
Adjust the gradient slope and initial/final concentrations of mobile phase B to achieve a retention time of 5-10 minutes with a symmetrical peak.
Flow Rate and Temperature Optimization
The flow rate and column temperature can be adjusted to fine-tune the separation. A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min. The column temperature can be maintained at a slightly elevated level (e.g., 30-40 °C) to improve peak shape and reduce backpressure.
Final Optimized HPLC Method
The following table summarizes the recommended starting parameters for the final method.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Method Validation Protocol (ICH Q2(R1))
A comprehensive validation of the developed HPLC method is essential to ensure its suitability for its intended purpose[4][7][8][9][10]. The following parameters should be evaluated:
Specificity
The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a standard solution of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid.
-
Analyze a sample spiked with potential impurities.
-
The chromatograms should demonstrate no interference at the retention time of the analyte peak.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Protocol:
-
Prepare a series of at least five standard solutions of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid at different concentrations (e.g., 1-100 µg/mL).
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Prepare a sample matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery at each level. The mean recovery should be within 98-102%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument. The RSD between the two sets of results should be ≤ 2%.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Organic content of the mobile phase (± 2%)
-
-
Analyze a standard solution under each modified condition.
-
The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.
Visualizing the Workflow
The following diagram illustrates the logical flow of the HPLC method development and validation process.
Caption: A flowchart illustrating the sequential stages of HPLC method development and subsequent validation.
Conclusion
This application note provides a comprehensive and scientifically-grounded framework for the development and validation of a robust RP-HPLC method for the analysis of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid. By systematically optimizing the chromatographic conditions, particularly the mobile phase pH, and rigorously validating the final method according to ICH guidelines, researchers can ensure the generation of accurate, reliable, and reproducible data for this compound in various applications.
References
- Effect of mobile phase pH on reversed-phase HPLC separ
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. [Link]
-
HPLC detection methods for indole compounds and exploration of indole acetic acid production and degradation patterns of isolated bacillus species | NTU Singapore. [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC. [Link]
-
Reversed Phase HPLC Columns - Phenomenex. [Link]
-
Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. [Link]
-
Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 - YouTube. [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. [Link]
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - Chemical Engineering Transactions. [Link]
-
Synthesis and Validation of RP-HPLC Method for the Indole Hydroxyhexanamide as Potential Histone Deacetylase Inhibitor - Ovid. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. [Link]
-
Ich guidelines for validation final | PPTX - Slideshare. [Link]
-
Malonic acid - Wikipedia. [Link]
-
Malonic acid |. [Link]
-
Malonic Acid: Structure, Synthesis, Properties & Uses - Vedantu. [Link]
-
Cas 87-51-4,Indole-3-acetic acid | lookchem. [Link]
-
Showing NP-Card for Malonic acid (NP0001303) - NP-MRD. [Link]
-
Acide indole 3-acétique - Wikipédia. [Link]
-
Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem - NIH. [Link]
Sources
- 1. NP-MRD: Showing NP-Card for Malonic acid (NP0001303) [np-mrd.org]
- 2. Acide indole 3-acétique — Wikipédia [fr.wikipedia.org]
- 3. Malonic acid - Wikipedia [en.wikipedia.org]
- 4. atamankimya.com [atamankimya.com]
- 5. Malonic acid | 141-82-2 [chemicalbook.com]
- 6. Malonic Acid: Structure, Synthesis, Properties & Uses [vedantu.com]
- 7. spectrabase.com [spectrabase.com]
- 8. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate | 10184-96-0 [amp.chemicalbook.com]
- 9. Malonic Acid | SIELC Technologies [sielc.com]
- 10. Diethyl ethylidenemalonate | C9H14O4 | CID 73831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Handling and storage protocols for 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid
Application Notes & Protocols for 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe and effective handling and storage of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid. While specific data for this compound is not extensively published, this protocol is built upon the well-established chemical principles of its constituent indole and malonic acid moieties. The recommendations herein are designed to mitigate risks associated with degradation, ensuring the compound's integrity for research and development applications. The protocols emphasize minimizing exposure to atmospheric oxygen, light, and moisture, which are primary catalysts for the degradation of indole-containing compounds.[1][2][3][4][5]
Introduction: Understanding the Compound's Chemical Nature
2-(1-(1H-Indol-3-yl)ethylidene)malonic acid is a complex organic molecule featuring two key functional groups that dictate its handling and storage requirements: an indole ring and a malonic acid derivative. The indole ring is a common motif in a vast array of biologically active compounds, including many pharmaceuticals.[6] However, the indole nucleus is susceptible to oxidation, which can lead to the formation of colored impurities and a loss of biological activity.[3][7] The malonic acid portion of the molecule introduces hygroscopicity and thermal instability, with a propensity for decarboxylation upon heating.[8][9]
The combination of these two functionalities in a single molecule necessitates a handling and storage protocol that rigorously excludes atmospheric oxygen, moisture, and light to ensure its stability and purity.[2][4][5][10][11]
Physicochemical Properties and Stability Profile
A summary of the anticipated physicochemical properties of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid, based on its structural components, is presented in Table 1.
| Property | Anticipated Characteristic | Rationale and Key Considerations |
| Appearance | Likely a crystalline solid, ranging from off-white to pale yellow. | The extended conjugation may impart some color. Darkening upon storage would indicate degradation. |
| Solubility | Sparingly soluble in water; likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. | The carboxylic acid groups enhance polarity, but the larger indole moiety reduces aqueous solubility. |
| pKa | Expected to have at least two acidic protons from the malonic acid moiety. | The vinylogous system may influence the acidity compared to standard malonic acid. |
| Thermal Stability | Susceptible to decarboxylation at elevated temperatures.[8] | The malonic acid functional group is known to lose CO2 upon heating. |
| Light Sensitivity | High. Indole derivatives are often photosensitive.[4][5] | Exposure to UV and visible light can promote oxidative degradation pathways.[1] |
| Air Sensitivity | High. The indole ring is prone to oxidation.[2][3] | Oxygen can lead to the formation of indoxyl, isatin, and other degradation products.[1][3][7][12] |
| Hygroscopicity | Moderate to High. Malonic acid itself is hygroscopic.[8] | The carboxylic acid groups will attract and absorb atmospheric moisture. |
Core Principles of Handling and Storage
The primary objective is to maintain the compound in an environment that is dark, dry, and inert .[2][4][10][13]
The Rationale Behind an Inert Atmosphere
The indole ring system is electron-rich and thus susceptible to oxidation. Atmospheric oxygen can initiate a cascade of degradation reactions, compromising sample integrity.[3][7] Therefore, working under an inert atmosphere, such as nitrogen or argon, is paramount.[14][15][16] An inert atmosphere displaces oxygen, thereby preventing oxidative degradation.[14][15]
The Criticality of Light Protection
Many organic molecules, especially those with extended π-systems like indoles, can absorb UV and visible light. This energy absorption can promote electrons to higher energy states, making the molecule more reactive and susceptible to degradation.[4][5] Using amber-colored vials or wrapping containers in aluminum foil is a simple yet effective measure to prevent photo-degradation.[2][5]
The Necessity of a Dry Environment
The malonic acid moiety makes the compound hygroscopic, meaning it readily absorbs moisture from the air.[8] This absorbed water can lead to caking of the solid, making it difficult to handle accurately.[8] More critically, the presence of water can facilitate hydrolytic and other degradative pathways.
Detailed Protocols
Personal Protective Equipment (PPE)
Before handling the compound, it is mandatory to wear appropriate PPE. While specific toxicity data for this compound is unavailable, it is prudent to treat it as potentially hazardous.
-
Eye Protection: Chemical safety goggles or a face shield.[17]
-
Hand Protection: Nitrile or other chemically resistant gloves.[18]
-
Body Protection: A laboratory coat.[17]
-
Respiratory Protection: If handling large quantities or if the material is dusty, use a NIOSH-approved respirator.[18][19]
Short-Term Storage (Up to 1 Month)
For routine laboratory use, the following short-term storage protocol is recommended:
-
Container: Store the compound in a tightly sealed amber glass vial.[2]
-
Atmosphere: Before sealing, flush the vial with an inert gas (e.g., nitrogen or argon) for 15-30 seconds to displace air.
-
Location: Place the vial inside a desiccator containing a suitable desiccant (e.g., silica gel or Drierite).
-
Temperature: Store the desiccator in a refrigerator at 2-8 °C.[19]
-
Labeling: Clearly label the container with the compound name, date received, and any hazard warnings.
Long-Term Storage (Greater than 1 Month)
For archival purposes or long-term storage, more stringent conditions are necessary:
-
Container: Use a high-quality amber glass vial with a PTFE-lined cap to ensure an airtight seal.
-
Atmosphere: It is highly recommended to handle and aliquot the compound inside a glove box with an inert atmosphere (<10 ppm O2 and H2O).[2]
-
Sealing: After aliquoting, seal the vial tightly. For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Secondary Containment: Place the sealed vial inside a larger, labeled container.
-
Temperature: Store in a freezer at -20 °C or below.
-
Inventory: Maintain a detailed log of the compound's location, quantity, and dates of access.
Protocol for Weighing and Dispensing
Due to its air and moisture sensitivity, weighing should be performed as quickly and carefully as possible.
-
Preparation: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold compound. This may take 30-60 minutes.
-
Inert Environment: If available, perform all manipulations within a glove box or under a gentle stream of inert gas.
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Quickly transfer the desired amount of the compound to the weighing vessel.
-
Record the weight.
-
-
Resealing: Immediately after dispensing, re-flush the original container with inert gas, seal it tightly, and return it to the appropriate storage conditions.
Protocol for Solution Preparation
-
Solvent Selection: Use anhydrous solvents to prepare solutions.
-
Degassing: It is good practice to degas the solvent prior to use by sparging with an inert gas for 15-20 minutes.
-
Dissolution: Add the weighed compound to the anhydrous, degassed solvent under an inert atmosphere.
-
Storage of Solutions: If solutions are to be stored, they should be kept in a tightly sealed container with an inert gas headspace, protected from light, and stored at low temperatures (2-8 °C or -20 °C).
Visual Workflow for Handling and Storage
The following diagram outlines the decision-making process for the proper handling and storage of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid.
Caption: Decision workflow for storage and handling.
Conclusion
The chemical integrity of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid is paramount for obtaining reliable and reproducible results in research and development. Adherence to these protocols, which are grounded in the fundamental chemistry of indole and malonic acid derivatives, will ensure the long-term stability of this compound. The core principles of maintaining a dark, dry, and inert environment are the cornerstones of its successful management.
References
-
Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2014, 1-6. [Link]
-
ChemScience. (2024). Safety Data Sheet: Indole-3-acetic acid (IAA), Plant Culture Tested. [Link]
-
PhytoTech Labs Inc. (n.d.). Indole-3-acetic Acid Solution (1 mg/mL) - SAFETY DATA SHEET. [Link]
-
Gao, C., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. [Link]
-
Li, X., et al. (2012). Degradation pathway of indole by electroFenton. ResearchGate. [Link]
-
Li, Y., et al. (2019). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. BioMed Research International, 2019, 8510723. [Link]
-
TotalEnergies. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
-
Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. [Link]
-
Madsen, E. L., & Bollag, J. M. (1990). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 56(1), 188-192. [Link]
-
Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]
-
The Synergist. (n.d.). Best Practices for Proper Chemical Storage. [Link]
-
Organic Chemicals. (2025). What is the stability of malonic acid under different conditions?. [Link]
-
EPCLand. (2026). Inerting in Chemical Industries: Gas Selection & Safety Guide 2026. [Link]
-
Moravek. (2023). A Beginner's Guide to Chemical Storage Best Practices. [Link]
-
Patsnap. (2026). Inert Gases in Petrochemical Processes: Best Practices. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). Malonic Acid. PubChem Compound Database. [Link]
-
Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
-
Lab Manager. (2025). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. [Link]
-
Trinity Safety Group. (2025). Must-Know Inert Gas Safety Guidelines to Avoid Critical Hazards. [Link]
-
Columbus Chemical Industries, Inc. (2021). Malonic Acid, Reagent. [Link]
-
Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. [Link]
-
SpectraBase. (n.d.). 2-[(E)-3-[2-(1H-indol-3-yl)ethylamino]prop-2-enylidene]malonic acid diethyl ester. [Link]
-
NY Creates. (2025). Standard Operating Procedure for Chemical Handling and Storage. [Link]
-
Wikipedia. (n.d.). Diethyl malonate. [Link]
-
Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. [Link]
-
MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Diethyl ethylidenemalonate. PubChem Compound Database. [Link]
-
Cheméo. (n.d.). Chemical Properties of Diethyl malonate (CAS 105-53-3). [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Lab Manager. (2023). Efficient Synthesis of Indole Derivatives. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2020). 23.8 Malonic Ester Synthesis. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. ossila.com [ossila.com]
- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rawsource.com [rawsource.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. talentchemicals.com [talentchemicals.com]
- 9. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 11. moravek.com [moravek.com]
- 12. Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. epcland.com [epcland.com]
- 15. Inert Gases in Petrochemical Processes: Best Practices [eureka.patsnap.com]
- 16. safetynotes.net [safetynotes.net]
- 17. phytotechlab.com [phytotechlab.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. agscientific.com [agscientific.com]
Troubleshooting & Optimization
Preventing decarboxylation during synthesis of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid
[1][2]
Topic: Preventing Decarboxylation in the Synthesis of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid Ticket ID: IND-MAL-001 Priority: High (Stability Critical) Status: Resolved with Protocol Optimization
Executive Summary: The Chemical Conflict
The synthesis of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid presents a fundamental conflict between reactivity and stability .[1][2]
-
Reactivity (The Knoevenagel Step): The starting material, 3-acetylindole, is a ketone with significant steric hindrance and electron-donating properties (from the indole nitrogen).[1][2] It resists condensation, often requiring harsh conditions (high heat/strong acid) to react.[1][2]
-
Stability (The Product): The target product is an alkylidene malonic acid.[2] These compounds are thermodynamically predisposed to lose
(decarboxylation) to form the more stable acrylic acid derivative, especially under the very heat/acid conditions required to make them.[2]
The Solution: You must decouple the condensation step from the acid-handling step.[2] This guide replaces the direct "Doebner" condensation (which guarantees decarboxylation) with a Low-Temperature Lewis Acid Promoted Ester Route .[2]
The "Ester Shield" Protocol (Recommended Workflow)[1]
Do not attempt to condense free malonic acid directly with 3-acetylindole.[2] Use diethyl malonate to "shield" the carboxylic groups during the energy-intensive condensation step.[2]
Phase A: Condensation (Lewis Acid Mediated)
Standard amine-catalyzed reflux (Piperidine/Acetic Acid) often fails or requires temperatures that degrade the indole.[1][2] We recommend Titanium(IV) Chloride (
Reagents:
- (2.0 eq) – Activates the ketone oxygen.[1]
-
Pyridine (4.0 eq) – Acts as the base.[1]
-
Solvent: Anhydrous THF or DCM.[2]
Protocol:
-
Setup: Flame-dry a flask under Argon/Nitrogen. Add anhydrous THF and
at 0°C . -
Addition: Add 3-Acetylindole and Diethyl Malonate.
-
Initiation: Dropwise add Pyridine (exothermic!).[1][2] A yellow/orange precipitate (
-complex) will form.[1][2] -
Reaction: Allow to warm to Room Temperature (RT). Stir 6–12 hours.
-
Quench: Pour into ice-cold water/ether mixture. Wash organic layer with saturated
and Brine.[2] -
Result: You now have the Diester Intermediate . It is stable and can be purified via column chromatography.[2]
Phase B: Controlled Hydrolysis (Saponification)
The danger zone.[2] Acid hydrolysis requires heat, which triggers decarboxylation.[1][2] Use Base Hydrolysis.
Reagents:
Protocol:
Critical Workup: The "Cold Acid" Trap
Decarboxylation occurs via a cyclic transition state in the free acid form.[2] This reaction is accelerated by heat and low pH.[2]
The Protocol:
-
Chill: Cool the hydrolysis mixture (Phase B) to 0°C in an ice bath.
-
Extract Impurities: Wash the basic aqueous layer with Ethyl Acetate to remove unreacted starting materials.[2] Keep the aqueous layer (contains your product).[2]
-
Acidify: Slowly add 1M HCl (cold) dropwise.
-
Precipitation: The dicarboxylic acid should precipitate as a solid.[2]
-
Filtration: Filter immediately at 0°C.
-
Drying: Dry under high vacuum at Room Temperature . Do not use a drying oven (>40°C).[1][2]
Troubleshooting Logic (Visualized)
Caption: Decision tree highlighting the two primary failure points: Thermal decarboxylation during synthesis and Acid-catalyzed decarboxylation during workup.
Frequently Asked Questions (FAQ)
Q1: Why can't I just use the Doebner modification (Malonic acid + Pyridine)?
A: The Doebner modification is designed to decarboxylate.[2] The mechanism involves the formation of a polymeric anhydride that, upon reaction with the ketone and subsequent heating, ejects
Q2: My product is an oil, but it should be a solid. What happened? A: You likely have the decarboxylated product (the acrylic acid derivative) or a mixed ester/acid. The dicarboxylic acid is highly polar and crystalline.[2] The decarboxylated product is less polar and often oily.[2] Check your Mass Spec:
Q3: Can I recrystallize the final product? A: Be extremely careful. Do not boil in high-boiling solvents like DMSO or DMF.[1][2] We recommend dissolving in a minimum amount of cold Acetone or Methanol and precipitating by adding cold Hexane or Diethyl Ether.[2]
Q4: Why
Stability Data & Solvent Compatibility
| Parameter | Condition | Stability Status | Recommendation |
| Temperature | > 60°C | Unstable | Store at -20°C. Dry under vacuum without heat.[1][2] |
| pH (Aqueous) | < 2.0 | Unstable | Keep pH > 4.0 during workup.[1][2] |
| Solvent (Reaction) | Acetic Acid | Risk | Avoid.[1][2] Promotes decarboxylation.[2][4][5][6][7][8] |
| Solvent (Reaction) | THF / DCM | Safe | Ideal for |
| Solvent (NMR) | DMSO- | Safe | Stable for analysis at RT.[1][2] |
References
-
Knoevenagel Condensation Mechanism & Decarboxylation
-
Titanium(IV)
-
Indole Reactivity & Stability
-
Malonic Acid Decarboxylation Kinetics
-
Master Organic Chemistry.[2] "Decarboxylation of Beta-Keto Acids and Malonic Acids."
-
Sources
- 1. sciforum.net [sciforum.net]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Method for the Synthesis of Ketals and Ketones [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Catalyst Selection for Indole-Malonic Acid Condensation
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the condensation of indoles with malonic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize valuable indole-3-pyruvic acid analogues and related structures. Our goal is to move beyond simple protocols and provide you with the causal logic behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
This document is structured to first answer fundamental questions about the reaction, then dive into a detailed troubleshooting guide for common issues, provide validated starting protocols, and finally, offer a comparative guide to catalyst selection.
Frequently Asked Questions (FAQs)
This section addresses the foundational concepts of the indole-malonic acid condensation, providing the essential knowledge needed to make informed decisions in your experimental design.
Q1: What is the fundamental reaction mechanism at play?
The condensation of an indole with malonic acid is not a single transformation but a multi-step sequence. It is fundamentally a Knoevenagel condensation followed by a nucleophilic attack from the indole ring.
-
Knoevenagel Condensation: This initial step requires a basic catalyst. The base (e.g., piperidine, L-proline) deprotonates the highly acidic α-carbon of malonic acid, creating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of an aldehyde or ketone (if used as a precursor to the desired electrophile), followed by dehydration to form a reactive α,β-unsaturated dicarbonyl intermediate.[1][2][3]
-
Nucleophilic Attack by Indole (Michael Addition / Friedel-Crafts Alkylation): The electron-rich C3 position of the indole ring then acts as a nucleophile, attacking the β-carbon of the unsaturated intermediate.[4][5] This step can be catalyzed by either the base from the first step or by the addition of a Lewis or Brønsted acid. The choice of catalyst here is critical as it can influence the rate and selectivity of the reaction, and also promote or suppress side reactions.[6]
Here is a diagram illustrating the general mechanistic pathway:
Caption: General mechanism for indole-malonic acid condensation.
Q2: What are the primary types of catalysts used for this reaction?
Catalyst selection is paramount and depends on the specific substrates and desired outcome. They generally fall into three categories:
-
Base Catalysts: Essential for the initial Knoevenagel condensation. Weakly basic amines like piperidine or organocatalysts such as L-proline are commonly used.[2][4][7] Strong bases like NaOH or KOH are generally avoided as they can promote undesired self-condensation of reactants.[3]
-
Acid Catalysts (Lewis & Brønsted): Often employed to accelerate the second step (indole's attack). Lewis acids like AlCl₃, FeCl₃, and Sc(OTf)₃ are effective but can be harsh.[6][8][9] Brønsted acids like p-toluenesulfonic acid (p-TSA) are also used.[6] Caution is required as strong acidity can lead to side reactions.[6]
-
Heterogeneous Catalysts: These include solid-supported acids or bases like clays (montmorillonite), zeolites, or functionalized silica nanoparticles.[4][6][10] Their primary advantage is ease of separation from the reaction mixture, simplifying purification and enabling catalyst recycling.[4]
Q3: What is the most common and problematic side reaction?
The most frequently encountered side product is bis(indolyl)methane (BIM) .[4][6] This occurs when a second indole molecule reacts with the initial product or an intermediate. This side reaction is particularly prevalent under strongly acidic conditions, which activate the indole ring for further electrophilic substitution.[6] Careful control of stoichiometry (avoiding excess indole) and using milder catalysts can help mitigate BIM formation.
Troubleshooting Guide
This section is formatted to address specific experimental failures and provide a logical, step-by-step process for identifying and solving the problem.
Issue 1: Low or No Product Yield
Q: I've run my reaction overnight, but TLC analysis shows only starting material. What's wrong?
This is a common issue that can usually be traced back to one of four key areas: the catalyst, the conditions, the solvent, or the reactants themselves.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low reaction yield.
-
Step 1: Catalyst Inactivity. Catalysts can degrade over time. Lewis acids are particularly sensitive to moisture.[6]
-
Solution: Use a fresh batch of catalyst. For acid-catalyzed steps, ensure your solvent and glassware are anhydrous. Consider adding molecular sieves as a precaution.[6]
-
-
Step 2: Sub-optimal Temperature. Condensation reactions often require an initial energy input to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Running the reaction at reflux in a suitable solvent like ethanol has been shown to dramatically improve yields compared to room temperature.[11] Monitor the reaction by TLC at each new temperature to track progress.
-
-
Step 3: Inappropriate Solvent. Reactant solubility is crucial. If your indole or malonic acid is not fully dissolved, the reaction will be slow or may not proceed at all.
-
Step 4: Insufficient Reaction Time. Some catalytic systems are simply slower than others.
-
Solution: Extend the reaction time, monitoring every few hours with TLC to see if any product is forming.[6]
-
Issue 2: Formation of Multiple Products / Side Reactions
Q: My reaction works, but I get a complex mixture of products that is difficult to purify. How can I improve selectivity?
This points to a reaction that is either too harsh or not properly controlled. The key is to dial back the reactivity and optimize stoichiometry.
-
Cause 1: Catalyst is too harsh. Strong Lewis acids or high loadings of protic acids can cause unwanted side reactions, including the formation of bis(indolyl)methanes (BIMs) or even polymerization of the indole.[6]
-
Solution: Switch to a milder catalyst. If you are using FeCl₃, consider trying a weaker Lewis acid like ZnCl₂.[8] Alternatively, an organocatalyst like L-proline can provide high yields while avoiding the harsh conditions that lead to byproducts.[4][7] Using a heterogeneous, recyclable catalyst can also improve selectivity.[4]
-
-
Cause 2: Incorrect Stoichiometry. An excess of indole relative to the malonic acid-derived electrophile is a primary driver for BIM formation.
-
Solution: Carefully control your molar ratios. Begin with a 1:1 or 1:1.1 ratio of indole to malonic acid. If byproduct formation persists, consider using a slight excess of the malonic acid component.
-
-
Cause 3: High Temperature. While heat can improve yield, excessive heat can also provide the energy for undesired reaction pathways.
-
Solution: Lower the reaction temperature. Find the minimum temperature required for a reasonable reaction rate. This "sweet spot" will maximize the yield of your desired product while minimizing byproducts.[6]
-
Issue 3: Product is Difficult to Purify
Q: I've successfully formed the product, but it's an oily tar or co-elutes with byproducts on my silica column. What are my options?
Purification challenges often arise from residual catalyst or highly polar byproducts.
-
Problem: Tarry Crude Product. This often indicates the presence of polymeric material from indole decomposition, a common issue with strong acids.[6]
-
Solution 1 (Workup): After quenching the reaction, perform a thorough aqueous wash (e.g., with saturated sodium bicarbonate solution) to remove as much of the acid and polar impurities as possible before concentrating the organic layer.[6]
-
Solution 2 (Prevention): Revisit the reaction conditions and select a milder catalyst to prevent tar formation in the first place.
-
-
Problem: Co-elution on Silica Gel. If your product has a similar polarity to a major byproduct (like a BIM), chromatographic separation can be difficult.
-
Solution 1 (Crystallization): Attempt to crystallize the desired product from the crude mixture. Try a solvent/anti-solvent system (e.g., dissolving in a small amount of ethyl acetate and slowly adding hexanes).
-
Solution 2 (Derivatization): If the product has a free carboxylic acid group, you can temporarily convert it to an ester. The ester will have a different polarity, which may allow for easier separation from non-acidic impurities. The ester can then be hydrolyzed back to the acid.
-
Experimental Protocols & Catalyst Selection
Protocol 1: General Procedure for L-Proline Catalyzed Condensation
This protocol provides a robust and environmentally friendly starting point for the synthesis of indole-3-pyruvic acid derivatives, adapted from methodologies that emphasize green chemistry principles.[7]
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole (1.0 eq), malonic acid (1.1 eq), and L-proline (0.1 eq).
-
Solvent Addition: Add ethanol as the solvent (a concentration of 0.5 M with respect to the indole is a good starting point).
-
Reaction: Stir the mixture at 60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the indole starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization.
Catalyst Selection Guide
The choice of catalyst is the most critical parameter. This table summarizes common options, their typical conditions, and key considerations.
| Catalyst Type | Examples | Typical Loading | Common Solvents | Temperature | Pros | Cons & Considerations |
| Organocatalyst | L-Proline, Piperidine | 10-20 mol% | Ethanol, Acetonitrile | 25-80 °C | Mild conditions, low toxicity, often high yields, suppresses BIMs.[4][7] | Can require longer reaction times than acid-catalyzed methods. |
| Lewis Acid | AlCl₃, FeCl₃, ZnCl₂, Sc(OTf)₃ | 5-100 mol% | Dichloromethane (DCM), Acetonitrile | 0-25 °C | Fast reaction rates, can be highly effective.[6][8] | Requires anhydrous conditions, can be harsh, promotes BIM formation, stoichiometric amounts often needed.[6][13] |
| Brønsted Acid | p-TSA, H₂SO₄ | 10-30 mol% | Ethanol, Toluene | 25-110 °C | Inexpensive, effective. | Can lead to charring/tar formation, promotes BIMs.[6] |
| Heterogeneous | Montmorillonite Clay, Functionalized Silica | 10-20 wt% | Toluene, Solvent-free | 80-120 °C | Easily recoverable and reusable, often environmentally benign.[4][10] | May have lower activity than homogeneous catalysts, can require higher temperatures. |
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Graphene, I. A., & RSC. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Royal Society of Chemistry. [Link]
-
Rondags, E., et al. (2019). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules. [Link]
-
Perlego. (n.d.). Friedel Crafts Alkylation | Overview & Research Examples. [Link]
-
Ma, G., et al. (2017). AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol. MDPI. [Link]
-
Bandyopadhyay, D., & Veliyath, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
PSIBERG. (2023). Knoevenagel Condensation: Mechanism, Variations & Applications. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. [Link]
-
DePorre, Y., et al. (2019). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. NIH Public Access. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. [Link]
-
Organic Syntheses. (n.d.). Indole-3-acetic Acid. [Link]
-
ResearchGate. (n.d.). Investigation of the ability of various catalysts on the condensation of indole and p-nitrophenylglyoxal under thermal solvent-free conditions. [Link]
-
Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry. [Link]
-
Quora. (2024). How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?. [Link]
-
ResearchGate. (n.d.). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Gunasekaran, S., & Kues, U. (2018). Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa. PLOS ONE. [Link]
-
Kumar, A., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega. [Link]
Sources
- 1. psiberg.com [psiberg.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 5. perlego.com [perlego.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol | MDPI [mdpi.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: High-Purity Synthesis of 2-(1-(1H-Indol-3-yl)ethylidene)malonic Acid
Status: Operational Ticket ID: IND-MAL-001 Subject: Troubleshooting Low Purity & Decarboxylation in Knoevenagel Condensations of 3-Acetylindole
Executive Summary
You are likely encountering difficulties because you are treating 3-acetylindole like a standard aldehyde. It is not.
Synthesizing 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid requires a Knoevenagel condensation between a ketone (3-acetylindole) and malonic acid. This reaction is thermodynamically and kinetically disfavored compared to aldehyde condensations due to:
-
Steric Hindrance: The methyl group of the acetyl moiety hinders nucleophilic attack.
-
Electronic Deactivation: The indole nitrogen lone pair donates electron density into the ring, making the carbonyl carbon significantly less electrophilic.
-
Thermal Instability: Forcing conditions (high heat) required to drive the reaction often trigger decarboxylation , converting your desired dicarboxylic acid into the mono-acid impurity (3-(1H-indol-3-yl)but-2-enoic acid).
This guide provides a TiCl₄-mediated protocol to bypass these issues and a self-validating workup to guarantee purity.
Module 1: The Chemistry & Failure Modes
Reaction Pathway & Impurity Landscape
The following diagram illustrates the competing pathways. Your goal is to stabilize the "Target Dicarboxylic Acid" and prevent the "Thermal Decarboxylation" path.
Figure 1: Reaction pathway showing the critical branch point where excessive heat leads to irreversible decarboxylation.
Module 2: Optimized Synthesis Protocols
Why Standard Methods Fail
Standard Knoevenagel conditions (Piperidine/Acetic Acid in refluxing toluene) require temperatures (~110°C) that promote decarboxylation. The reaction is also too slow, leading to unreacted starting material.
The Solution: Titanium(IV) Chloride Mediated Synthesis
This method uses TiCl₄ as a Lewis acid to activate the ketone and a water scavenger, allowing the reaction to proceed at 0°C to Room Temperature , completely avoiding thermal decarboxylation.
Protocol A: TiCl₄/Pyridine Method (High Purity)
Recommended for pharmaceutical applications requiring >98% purity.
Reagents:
-
3-Acetylindole (1.0 eq)
-
Malonic Acid (1.2 eq)
-
TiCl₄ (2.0 eq) [Handle with Extreme Care]
-
Pyridine (4.0 eq)
-
Solvent: Anhydrous THF or Dichloromethane (DCM)
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve 3-acetylindole and malonic acid in anhydrous THF. Cool to 0°C .[1]
-
Addition: Add TiCl₄ dropwise over 20 minutes. (Yellow precipitate will form).
-
Base Addition: Add Pyridine dropwise. The mixture will turn dark.
-
Reaction: Stir at 0°C for 1 hour , then allow to warm to Room Temperature and stir for 6–12 hours. Do not heat.
-
Quench: Cool back to 0°C and quench carefully with water.
Module 3: The Self-Validating Purification System
Do not rely on column chromatography immediately. Use this Acid-Base Extraction Logic to chemically filter your product. This workflow exploits the acidity difference between the product (pKa ~3-5) and the starting material (neutral).
Troubleshooting Flowchart: Isolation & Purification
Figure 2: The "Self-Validating" Acid-Base workup ensures that unreacted starting material cannot contaminate the final product.
Detailed Workup Protocol
-
Extraction: Dilute the quenched reaction mix with Ethyl Acetate (EtOAc).
-
The "Filter" (Critical Step): Wash the EtOAc with saturated Sodium Bicarbonate (NaHCO₃) .
-
Why? The target dicarboxylic acid deprotonates and moves to the Aqueous Layer .
-
Self-Validation: Unreacted 3-acetylindole remains in the Organic Layer .
-
-
Separation: Separate layers. Keep the Aqueous layer. You can discard the organic layer (or save it to recover starting material).
-
Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH ~2 while stirring. The product should precipitate as a solid.
-
Filtration: Filter the solid. This is your semi-pure product.
Frequently Asked Questions (FAQ)
Q1: My product is a mixture of the dicarboxylic acid and the monocarboxylic acid. How do I separate them?
Diagnosis: You likely used heat during the reaction or the workup. Solution: Separation is difficult because both are soluble in base.
-
Recrystallization: The dicarboxylic acid is more polar. Recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, add warm water until turbid, then let it cool slowly to 4°C. The dicarboxylic acid usually crystallizes first.
-
Prevention: Switch to the TiCl₄ method (Protocol A) to prevent decarboxylation in the first place.
Q2: The reaction mixture turned black/tarry. What happened?
Diagnosis: Polymerization of the indole ring. Indoles are acid-sensitive and prone to oxidation. Solution:
-
Ensure Argon/Nitrogen atmosphere is maintained rigorously.
-
If using TiCl₄, ensure the addition is slow and temperature is strictly 0°C . Rapid addition causes localized exotherms that degrade the indole.
Q3: Can I use microwave irradiation?
Answer: Yes, but with caution.
-
Pros: Reaction times reduced from 12h to 10-20 mins.
-
Cons: High risk of decarboxylation if
. -
Settings: Set the ceiling temperature to 80°C max. Use Ethanol as solvent with a catalytic amount of Piperidine.[2] Do not exceed 80°C.
Q4: How do I confirm I have the correct isomer?
Answer: The (E)-isomer is thermodynamically favored due to steric repulsion between the indole ring and the malonic acid carboxylates.
-
1H NMR Validation: Look for the vinyl proton (if decarboxylated) or the lack thereof. For the dicarboxylic acid, check the chemical shift of the methyl group. In the E-isomer, the methyl group is shielded by the anisotropic effect of the carbonyls.
Summary of Critical Parameters
| Parameter | Standard Method (Reflux) | TiCl₄ Method (Recommended) | Impact on Purity |
| Temperature | 110°C (Toluene) | 0°C to 25°C (THF) | High heat causes decarboxylation. |
| Catalyst | Piperidine/AcOH | TiCl₄ / Pyridine | TiCl₄ activates ketone without heat. |
| Time | 24 - 48 hours | 6 - 12 hours | Shorter time reduces polymerization. |
| Yield | 30 - 50% | 70 - 85% | Less byproduct formation. |
References
-
Lehnert, W. "Knoevenagel Condensations with TiCl4/Base: A Mild Method for the Synthesis of α,β-Unsaturated Esters and Nitriles from Ketones." Tetrahedron Letters, vol. 11, no. 54, 1970, pp. 4723-4724.
-
Jones, G. "The Knoevenagel Condensation." Organic Reactions, vol. 15, 2011, pp. 204-599. (Authoritative review on mechanism and catalysis).
-
Van Order, R. B., & Lindwall, H. G. "Indole." Chemical Reviews, vol. 30, no. 1, 1942, pp. 69-96. (Foundational chemistry of 3-acetylindole reactivity).
-
Master Organic Chemistry. "The Knoevenagel Condensation." (General mechanism and pKa data for self-validating workup).
Sources
Technical Support Center: Minimizing Polymerization in Indole Ethylidene Synthesis
The Core Challenge: The "Michael Acceptor" Trap
Welcome to the technical support center. If you are synthesizing indole ethylidenes (e.g., Sunitinib intermediates or similar tyrosine kinase inhibitor scaffolds), you are likely performing a Knoevenagel condensation between an oxindole (indolin-2-one) and an aldehyde.
The Problem: The desired product (an
This guide addresses how to selectively drive the condensation while suppressing the subsequent Michael addition that leads to polymerization.
Diagnostic Workflow: Is it Polymerization?
Before optimizing, confirm the nature of your impurity.
| Symptom | Diagnosis | Root Cause |
| Muddy/Brown Precipitate | Oligomerization/Tar | Base concentration too high; Temperature uncontrolled. |
| Streaking on TLC | Polymerization | Aldehyde self-condensation (Aldol polymerization). |
| New Spot (High Rf) | Bis-indolyl alkane (Dimer) | Michael Addition: Excess oxindole attacked the product. |
| Red Shift (Deep Orange) | Desired Conjugation | This is usually the target product (Z-isomer). |
Mechanistic Insight & Visualization[1]
To stop the side reactions, you must understand the competition between the Condensation Pathway (Good) and the Oligomerization Pathway (Bad).
Pathway Diagram
The following diagram illustrates the divergence point where the reaction fails.
Figure 1: Reaction pathway showing the critical divergence where the product reacts with starting material to form dimers (The Polymerization Trap).
Troubleshooting FAQs
Q1: Why does my reaction turn into a solid "brick" that I can't stir?
A: This is likely Aldehyde Polymerization . Aliphatic aldehydes are prone to self-aldol condensation in basic media.
-
Fix: Switch from a strong base (KOH/NaOH) to a buffered amine system. Use Piperidine (0.1 eq) + Acetic Acid (0.1 eq) . The acid suppresses the concentration of the free aldehyde enolate while the piperidine catalyzes the Knoevenagel mechanism via an iminium ion intermediate, which is more specific.
Q2: I see a major impurity at M+ [Product Mass + Oxindole Mass]. What is it?
A: This is the Michael Addition Dimer . Your product (the ethylidene) acted as an electrophile, and unreacted oxindole attacked it.
-
Fix 1 (Stoichiometry): Never run this reaction with excess oxindole. Use a slight excess of the Aldehyde (1.1 to 1.2 eq) . It is easier to wash away excess aldehyde than to separate the dimer.
-
Fix 2 (Quenching): Do not let the reaction sit at room temperature after completion. The product precipitates, but if left in the mother liquor with base, the Michael addition continues slowly. Quench immediately with dilute HCl or cool to 0°C and filter.
Q3: Why is Piperidine the "Gold Standard" catalyst here?
A: Piperidine acts via a dual mechanism that minimizes side reactions:
-
Iminium Formation: It reacts with the aldehyde to form a highly reactive iminium ion (lowering the LUMO), making it a better electrophile than the aldehyde itself.
-
pKa Matching: The pKa of piperidine (~11) is sufficient to deprotonate the oxindole (pKa ~18, lowered by carbonyl) in equilibrium but not strong enough to rapidly deprotonate the product or cause massive aldehyde self-condensation.
Optimized Experimental Protocol
Protocol: Synthesis of (Z)-3-Substituted Indolin-2-one Target Scale: 10 mmol
Reagents
-
Oxindole: 1.33 g (10 mmol)
-
Aldehyde: 11-12 mmol (1.1–1.2 equiv) — Critical for preventing dimerization.
-
Solvent: Ethanol (Absolute) - 30 mL (3 mL/mmol)
-
Catalyst: Piperidine (0.1 equiv)
-
Additive: Glacial Acetic Acid (0.1 equiv) — Optional but recommended for aliphatic aldehydes.
Step-by-Step Methodology
-
Charge: In a round-bottom flask, dissolve the aldehyde and oxindole in Ethanol.
-
Catalyst Addition: Add Piperidine.[1] If using the buffered method, add Acetic Acid immediately after.
-
Reflux: Heat to reflux (78°C).
-
Checkpoint: The solution should turn from clear/pale to yellow/orange within 15 minutes.
-
Monitor: Check TLC at 1 hour. Look for the disappearance of Oxindole.
-
-
The "Crash Out": Most ethylidene products are less soluble than the starting materials. As the reaction proceeds, the product should precipitate.[2]
-
Why this helps: Precipitation removes the product from the solution, preventing it from reacting further (stopping polymerization).
-
-
Termination: Once the oxindole is consumed (<2% by HPLC/TLC), cool the mixture to 0–5°C in an ice bath for 30 minutes.
-
Filtration: Filter the solid.
-
Wash: Wash the cake with cold Ethanol (2 x 5 mL) to remove excess aldehyde and catalyst.
-
Drying: Vacuum dry at 40°C.
Decision Tree for Optimization
Use this logic flow to adjust your conditions if the standard protocol fails.
Figure 2: Troubleshooting logic for common impurity profiles.
References
-
Mechanism of Piperidine Catalysis: Dalessandro, E. V., et al. (2017). "Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions." The Journal of Physical Chemistry B. Link
-
Sunitinib Synthesis & Impurities: "Assessment Report: Sunitinib." European Medicines Agency (EMA). Link
- General Indole Reactivity: Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.
-
Green Chemistry Modifications: Ranu, B. C., et al. (2006).[3] "Ionic Liquid as Catalyst and Reaction Medium... for Knoevenagel Condensation."[3] European Journal of Organic Chemistry. Link
Sources
Purification strategies for sticky precipitates of indole malonic acid derivatives
This guide serves as a specialized technical support resource for researchers encountering purification difficulties with indole-3-malonic acid derivatives. These compounds are notoriously prone to "oiling out" or forming amorphous, sticky precipitates due to their amphiphilic nature, hydrogen-bonding capability, and thermal instability (decarboxylation).
Status: Operational Role: Senior Application Scientist Context: Troubleshooting "sticky" precipitates and oiling-out phenomena.
Core Technical Overview
Why is my product sticky? Indole malonic acid derivatives often precipitate as gums rather than crystals due to three converging factors:
-
Impurities as Plasticizers: Byproducts (often oligomers from indole oxidation) lower the melting point of your solid, causing it to exist as a supercooled liquid (oil) at room temperature.
-
Rapid Precipitation (Occlusion): Upon acidification of the malonate salt, the hydrophobic indole moiety drives rapid phase separation, trapping solvent and impurities within the lattice before a crystal structure can form.
-
Hydrogen Bonding Networks: The indole N-H and the carboxylic acid groups form non-ordered intermolecular H-bonds, resulting in amorphous "glassy" solids rather than ordered crystals.
Immediate Troubleshooting (The "Rescue" Phase)
Scenario A: "I acidified my reaction mixture, and a gummy ball formed at the bottom."
Diagnosis: Rapid precipitation trapped impurities. The "gum" is likely a mixture of your product, solvent, and neutral organic impurities.
Corrective Protocol: The "Dissolve-Wash-Re-precipitate" Cycle Do not attempt to filter the gum directly. It will clog the frit.
-
Decant the aqueous supernatant (keep it, just in case).
-
Redissolve the gummy residue in saturated aqueous Sodium Bicarbonate (NaHCO₃) .
-
Why? This converts the malonic acid back to its carboxylate salt (soluble), but leaves neutral organic impurities (unreacted indole, dimers) insoluble.
-
-
Extract this aqueous solution 2x with Ethyl Acetate (EtOAc) or Diethyl Ether .
-
Why? This pulls out the "sticky" non-acidic impurities that are causing the oiling.
-
-
Acidify the aqueous layer slowly (dropwise 1M HCl) at 0°C with vigorous stirring.
-
Critical Step: Stop acidification when the solution becomes cloudy. Add a seed crystal if available. Continue acidifying only after distinct particles form.
-
Scenario B: "My product oils out during hot recrystallization."
Diagnosis: The temperature of the solution is above the "oiling out" temperature (liquid-liquid phase separation) but below the melting point of the pure solid.[1]
Corrective Protocol: The Trituration "Ninja" Technique
-
Evaporate the solvent to leave the oil.
-
Add a "bad" solvent (typically n-Pentane , Hexane , or a 1:1 mixture of Diethyl Ether/Hexane ).
-
Sonicate the flask for 5-10 minutes.
-
Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath.
Validated Purification Strategies
Strategy 1: The Controlled Acidification (pH Swing)
This is the most robust method for indole malonates, utilizing the acidity of the carboxylic acid groups (pKa ~3-5) versus the non-basic indole nitrogen.
Workflow Diagram:
Caption: Logic flow for the pH-swing purification of indole malonic acids, prioritizing the removal of neutral impurities before acidification.
Strategy 2: Activated Carbon Clarification
Indoles are sensitive to oxidation (turning pink/brown). Oxidized oligomers act as "glue" for precipitates.
-
Dissolve crude solid in warm water (or 10% MeOH/Water) as the ammonium or alkali salt (add NH₄OH or NaHCO₃).
-
Add Activated Charcoal (5-10 wt%) .
-
Stir at 40-50°C for 30 minutes. Do not boil (Risk of decarboxylation).
-
Filter through Celite while warm.
-
Re-acidify the clear filtrate to precipitate the purified acid.
Quantitative Data: Solvent Selection Guide
The choice of solvent is critical for avoiding the "sticky" phase.
| Solvent System | Application | Risk Factor | Notes |
| Water (pH adjusted) | Primary Precipitation | Low | Best for initial isolation. Dissolve in base, precipitate with acid. |
| Water / Methanol | Recrystallization | Medium | Good for final polish. Too much MeOH leads to oiling. |
| Ethyl Acetate / Hexane | Trituration | Low | Excellent for turning gums into powders. Use excess Hexane. |
| Dichloromethane (DCM) | Extraction | High | Avoid. DCM often gets trapped in the lattice, creating persistent gums. |
| Toluene | Recrystallization | High | High boiling point risks decarboxylation (>80°C). |
Frequently Asked Questions (FAQs)
Q: My indole malonic acid turned pink during drying. Is it ruined?
-
A: Not necessarily. Indoles oxidize on the surface to form colored dimers (rosindoles) upon exposure to air and light.
-
Fix: Wash the solid with a small amount of cold ether or toluene. If the color persists, perform the Activated Carbon Clarification (Strategy 2). Always dry these derivatives in a vacuum desiccator in the dark.
Q: I am worried about decarboxylation. What is the safe temperature limit?
-
A: Malonic acids are prone to losing CO₂ to form acetic acid derivatives (e.g., Indole-3-acetic acid) upon heating.
-
Rule of Thumb: Keep all heating steps below 60°C . Avoid boiling water baths. If vacuum drying, use high vacuum at ambient temperature rather than heating.
Q: Can I use column chromatography?
-
A: Yes, but it is challenging. The free dicarboxylic acid streaks on silica gel due to strong adsorption.
-
Modification: You must add 1% Acetic Acid or 0.5% Formic Acid to your eluent (e.g., DCM:MeOH:HOAc) to keep the acid protonated and reduce streaking. Alternatively, convert to the dimethyl ester for purification, then hydrolyze (though this adds steps).
References
-
Org. Synth. 1959, 39, 30. Indole-3-acetic Acid. (Demonstrates the hydrolysis and acidification workup of indole acid derivatives).
-
Common Organic Chemistry. Solvent Systems for Trituration. (Guide for selecting solvents to treat gummy solids).
-
Mettler Toledo. Oiling Out in Crystallization. (Technical explanation of the thermodynamics behind oiling out and phase separation).
-
ResearchGate. Purification of Indole Derivatives. (Discussions on handling sticky indole precipitates).
Sources
Validation & Comparative
Technical Comparison Guide: Optimizing 1H NMR Characterization of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid
Topic: 1H NMR spectral interpretation of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid Content Type: Publish Comparison Guides
Executive Summary & Strategic Context
The characterization of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid —a critical Knoevenagel condensation intermediate in the synthesis of indole-based therapeutics—presents unique analytical challenges. Its structure features a conjugated indole system, a sterically crowded ethylidene linker, and two dicarboxylic acid moieties.
This guide compares the performance of different NMR solvent systems and acquisition protocols to establish a definitive standard for identification. Unlike simple organic molecules, the spectral quality of this compound is heavily dependent on the disruption of intermolecular hydrogen bonding and the prevention of aggregation.
Key Comparison:
-
Recommended Method (DMSO-d6): Delivers full structural elucidation, including labile protons (NH, COOH) and resolved aromatic splitting.
-
Alternative Method (CDCl3): Frequently fails due to poor solubility and peak broadening; useful only for esterified derivatives.
-
Alternative Method (Methanol-d4): High resolution but obliterates diagnostic labile protons via deuterium exchange.
Chemical Structure & Analytical Targets[1][2][3][4][5]
Before interpreting the spectrum, we must map the protons to the structure. The molecule is synthesized via the condensation of 3-acetylindole and malonic acid .
DOT Diagram 1: Structural Assignment Logic
Caption: Structural segmentation of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid identifying key diagnostic proton environments.
Comparative Analysis: Solvent System Performance
The choice of solvent is the single most critical variable in the NMR analysis of this compound. The table below compares the spectral "performance" of the three most common NMR solvents.
Table 1: Solvent Performance Matrix[6][7]
| Feature | DMSO-d6 (Recommended) | Methanol-d4 (Alternative) | Chloroform-d (CDCl3) |
| Solubility | Excellent (Dissolves dicarboxylic acid) | Good | Poor (Requires heating/filtration) |
| Indole NH | Visible (Sharp/Broad singlet ~11-12 ppm) | Invisible (Exchanged to ND) | Broad/Invisible (Aggregation) |
| COOH Protons | Visible (Very broad ~12-14 ppm) | Invisible (Exchanged to COOD) | Invisible |
| Resolution | High (distinct aromatic splitting) | High (simplified spectrum) | Low (Line broadening due to aggregation) |
| Use Case | Full structural characterization | Purity check of carbon skeleton | Not recommended for free acid |
Experimental Insight: Why DMSO-d6?
The dicarboxylic acid moiety creates strong intermolecular hydrogen bond networks. CDCl3 cannot disrupt these effectively, leading to aggregation and significant line broadening (loss of J-coupling information). DMSO-d6 acts as a hydrogen bond acceptor, solvating the COOH and NH groups individually, which sharpens the signals and shifts the labile protons downfield into a distinct "diagnostic window" (11–14 ppm).
Detailed Spectral Interpretation (in DMSO-d6)
This section details the specific chemical shifts expected for the product, referencing the precursor (3-acetylindole) to demonstrate successful synthesis.
A. The Aliphatic Region (2.0 – 4.0 ppm)
-
Product Signal (Ethylidene Methyl): Look for a singlet at δ 2.55 – 2.65 ppm .
-
Differentiation: This is slightly downfield compared to the methyl ketone of the starting material (3-acetylindole, ~2.50 ppm) due to the conjugation with the electron-withdrawing dicarboxylic acid group.
-
-
Impurity Check:
-
Malonic Acid: A sharp singlet at δ 3.20 - 3.40 ppm (CH2) indicates unreacted malonic acid.
-
Ethanol/Solvents: Common contaminants from purification. Ethanol CH2 (quartet ~3.44 ppm) and CH3 (triplet ~1.06 ppm).
-
B. The Aromatic Region (7.0 – 8.3 ppm)
The indole ring protons show a characteristic pattern.
-
C2-H (Indole): A doublet or broad singlet at δ 7.8 – 8.2 ppm . This proton is significantly deshielded by the adjacent double bond and is a key indicator of the indole ring integrity.
-
C4-H & C7-H: Doublets at δ 7.9 – 8.1 ppm and δ 7.4 – 7.5 ppm .
-
C5-H & C6-H: Multiplets (triplets of doublets) in the δ 7.1 – 7.3 ppm range.
C. The Labile Proton Region (11.0 – 14.0 ppm)
-
Indole NH: A broad singlet at δ 11.5 – 12.0 ppm .
-
Carboxylic Acid (COOH): A very broad "hump" usually centered around δ 12.5 – 13.5 ppm .
-
Note: If the sample is "wet" (contains water), these protons may exchange and merge with the water peak (~3.3 ppm in DMSO), or broaden into the baseline. Dry DMSO is essential.
-
Protocol: Validated Acquisition Workflow
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.
Step 1: Sample Preparation
-
Weigh 5–10 mg of the dried solid product.
-
Add 0.6 mL of DMSO-d6 (99.9% D).
-
Critical: Use a fresh ampoule to minimize water content. Water causes proton exchange and obscures the COOH peak.
-
-
Sonicate for 60 seconds to ensure complete dissolution of the dicarboxylic acid aggregates.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): Minimum 16 scans (64 recommended for clear COOH detection).
-
Relaxation Delay (D1): Set to 2.0 seconds . The COOH protons have long T1 relaxation times; a short delay will suppress their integration intensity.
-
Spectral Width: -2 to 16 ppm . (Ensure the window is wide enough to catch the downfield COOH signal).
Step 3: Processing & Validation
-
Phasing: Manually phase the spectrum. Automatic phasing often fails on the broad COOH peak, distorting the baseline.
-
Integration Logic (Self-Check):
-
Set the Ethylidene Methyl (singlet, ~2.6 ppm) to 3.00 H .
-
Check the Aromatic Region : Should integrate to 5.00 H (4 benzene ring + 1 pyrrole ring proton).
-
Check NH : Should integrate to ~1.0 H (may be lower if wet).
-
Synthesis Monitoring: Product vs. Precursor
A major application of this guide is confirming the Knoevenagel condensation. Use the decision tree below to interpret your reaction mixture.
DOT Diagram 2: Reaction Monitoring Decision Tree
Caption: Logical workflow for distinguishing the target product from starting materials (3-acetylindole and malonic acid).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12802, 3-Acetylindole. Retrieved February 22, 2026, from [Link]
-
Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved February 22, 2026, from [Link]
-
SpectraBase. (2025).[2] 2-[(E)-3-[2-(1H-indol-3-yl)ethylamino]prop-2-enylidene]malonic acid diethyl ester NMR Data. (Used for comparative indole-ethylidene shift logic). Retrieved February 22, 2026, from [Link]
-
Oregon State University. (2022). 1H NMR Chemical Shift Table. Retrieved February 22, 2026, from [Link]
Sources
FTIR Characterization Guide: 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid
This guide provides a technical characterization of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid , a Knoevenagel condensation adduct often utilized as a synthetic intermediate in the development of indole-based pharmaceuticals and auxin analogs (plant growth regulators).
The following analysis synthesizes experimental precursor data with theoretical spectral shifts to provide a definitive identification framework.
Executive Summary & Structural Context
This compound is formed via the condensation of 3-acetylindole and malonic acid . Its infrared spectrum is distinct from its precursors due to the formation of a conjugated ethylidene linker (
-
Target Compound: 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid
-
Key Structural Feature: Indole ring conjugated to a gem-dicarboxylic acid via a methyl-substituted double bond.
-
Primary Application: Intermediate for decarboxylation to Indole-3-butyric acid analogs or cyclization to carboline derivatives.
Reaction Pathway & Spectral Logic
To accurately interpret the FTIR spectrum, one must track the chemical changes occurring during synthesis. The disappearance of the ketone carbonyl and the methylene signals of malonic acid are the primary indicators of reaction completion.
Synthesis Workflow (Graphviz Diagram)
Caption: Knoevenagel condensation pathway showing the transformation of carbonyl and methylene groups into a conjugated ethylidene system.
Comparative Spectral Analysis
The identification of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid relies on distinguishing it from its starting materials. The table below outlines the critical shifts.
Table 1: Characteristic Peak Comparison
| Functional Group | 3-Acetylindole (Precursor) | Malonic Acid (Precursor) | Target Product | Diagnostic Shift / Causality |
| O-H Stretch | N/A | 3200–3500 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ | Broad, intense band due to H-bonding of the gem-dicarboxylic acid groups. Overlaps with N-H.[1] |
| N-H Stretch | ~3400 cm⁻¹ (Sharp) | N/A | 3350–3420 cm⁻¹ | Indole N-H remains intact. May appear as a sharp spike atop the broad O-H envelope. |
| C=O Stretch | ~1640 cm⁻¹ (Ketone) | ~1700–1730 cm⁻¹ (Acid) | 1680–1710 cm⁻¹ | The ketone C=O disappears. The acid C=O shifts slightly lower than pure malonic acid due to conjugation with the indole alkene. |
| C=C Stretch | ~1511 cm⁻¹ (Aromatic) | N/A | 1600–1620 cm⁻¹ | CRITICAL IDENTIFIER: New band representing the exocyclic ethylidene ( |
| Active -CH₂- | ~2900 cm⁻¹ (Methyl) | ~2980 cm⁻¹ (Methylene) | Weak/Absent | The active methylene (-CH₂-) of malonic acid is consumed. Only methyl C-H (from ethylidene) and aromatic C-H remain. |
| C-O Stretch | N/A | ~1200–1300 cm⁻¹ | 1220–1280 cm⁻¹ | Strong C-O stretch consistent with carboxylic acids. |
Detailed Peak Assignment & Causality
A. The "Fingerprint" of Conjugation (1550–1650 cm⁻¹)
In 3-acetylindole, the carbonyl is conjugated directly to the indole ring, appearing around 1640 cm⁻¹. In the product, this oxygen is lost as water.
-
Observation: Appearance of a new band at 1600–1620 cm⁻¹ .
-
Causality: This corresponds to the newly formed tetrasubstituted alkene (
). It is polarized by the electron-withdrawing carboxyl groups and the electron-donating indole, increasing its dipole moment and IR intensity.
B. The Carboxylic Acid Region (1680–3300 cm⁻¹)
Unlike the ester derivatives (e.g., diethyl malonate adducts) which show sharp C=O bands at ~1730 cm⁻¹, the free acid form exhibits:
-
Observation: A broadened C=O band at 1680–1710 cm⁻¹ .
-
Causality: Extensive hydrogen bonding between the two carboxylic acid groups (dimerization) and the indole N-H lowers the vibrational frequency.
-
Observation: A very broad "fermi resonance" trough region from 2500–3300 cm⁻¹ .
-
Causality: Characteristic of carboxylic acid O-H stretching.
C. Indole Integrity Check
-
Observation: Retention of the aromatic ring breathing modes at 1450–1550 cm⁻¹ and the N-H stretch at ~3400 cm⁻¹ .
-
Validation: If the N-H peak disappears, it suggests an unwanted N-alkylation side reaction occurred (common if base concentration is too high).
Experimental Validation Protocol
To ensure the spectrum obtained is valid and not an artifact of wet solvents or unreacted material, follow this self-validating protocol.
Step 1: Sample Preparation (KBr Pellet Method)
-
Why: ATR (Attenuated Total Reflectance) is convenient but can distort peak intensity ratios for carboxylic acids due to refractive index changes. KBr transmission is the gold standard for resolution in the fingerprint region.
-
Protocol:
-
Dry the sample in a vacuum desiccator over
for 4 hours (removes lattice water that confuses the OH region). -
Mix 1-2 mg of sample with 100 mg of spectroscopic grade KBr.
-
Press at 10 tons for 2 minutes to form a transparent pellet.
-
Step 2: In-Process Control (IPC) Check
Before accepting the final spectrum, verify against these "Failure Mode" indicators:
| Artifact / Peak | Indication of Failure | Corrective Action |
| Strong peak at 1640 cm⁻¹ | Unreacted 3-acetylindole (Ketone) | Recrystallize (likely Ethanol/Water). |
| Sharp doublet >1730 cm⁻¹ | Anhydride formation | Sample was heated too high during drying. |
| Broad hump >3500 cm⁻¹ | Wet KBr (Moisture) | Dry KBr powder at 110°C overnight. |
References
-
Synthesis & Spectral Data of 3-Acetylindole Derivatives: Comparison of precursor ketone peaks. The Pharma Innovation Journal, 2017.
-
FTIR Characteristics of Malonic Acid: Analysis of dicarboxylic acid O-H and C=O stretching patterns. ChemicalBook Spectral Database.
-
Knoevenagel Condensation of Indoles: Mechanistic insights and spectral shifts for indole-malonate adducts. Asian Journal of Chemistry, 2017.
-
Diethyl ethylidenemalonate Spectral Data: Reference for the "ethylidene" C=C alkene stretch in malonate systems. PubChem Compound Summary.
Sources
High-resolution mass spectrometry (HRMS) data for 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid
Technical Assessment: HRMS Characterization of 2-(1-(1H-Indol-3-yl)ethylidene)malonic Acid
Executive Summary
This guide provides a comparative technical analysis of High-Resolution Mass Spectrometry (HRMS) methodologies for the characterization of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid . As a dicarboxylic acid derivative of indole, this compound presents specific analytical challenges, primarily thermal instability (decarboxylation) and ionization polarity selection.
This document compares two dominant HRMS architectures—Orbitrap (Trap-based) and Q-TOF (Beam-type) —to determine the optimal workflow for structural validation and impurity profiling in pharmaceutical and agrochemical development.
Part 1: The Analyte and Analytical Challenge
Target Molecule: 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid
Molecular Formula:
The structural integration of an electron-rich indole moiety with an electron-withdrawing malonic acid group via an ethylidene linker creates a "push-pull" electronic system.
The Application Scientist’s Dilemma:
-
Labile Carboxyl Groups: Malonic acid derivatives are prone to spontaneous thermal decarboxylation (
) in the ion source, potentially leading to false identification of the parent ion as the mono-acid degradation product. -
Ionization Polarity: The indole nitrogen is basic (favors ESI+), while the dicarboxylic acid tail is acidic (favors ESI-). Choosing the wrong mode results in poor sensitivity.
Part 2: Comparative Analysis of HRMS Platforms
For this specific indole-malonate derivative, we compare the Thermo Scientific Orbitrap Exploris 480 (representing Trap-based systems) against the Agilent 6546 LC/Q-TOF (representing Beam-type systems).
Resolution and Mass Accuracy
-
Orbitrap: Delivers resolution
(FWHM at 200). This is critical for distinguishing the target ( ) from potential oxidative impurities where or substitutions might occur in complex matrices. The high mass accuracy (<1 ppm) provides the highest confidence for elemental composition. -
Q-TOF: Typically offers resolution ~40,000–60,000. While sufficient for general confirmation, it may struggle to resolve fine isotopic structures if the sample is derived from biological matrices rich in isobaric interferences.
Fragmentation and Structural Elucidation
-
Orbitrap (HCD): Higher Energy Collisional Dissociation (HCD) provides rich fragmentation spectra. For this molecule, HCD is superior in retaining the indole core integrity while sequentially cleaving the carboxyl groups, allowing for a clear "fragmentation tree."
-
Q-TOF (CID): Collision Induced Dissociation (CID) is a softer technique. It is excellent for observing the intact molecular ion
with minimal in-source decay, which is the primary risk for this thermally labile malonic acid derivative.
Verdict
-
Best for Quantitation & Screening: Q-TOF . The faster scan speeds and duty cycle prefer the beam-type architecture for rapid screening of synthesis reaction mixtures.
-
Best for Unknown Identification & Purity: Orbitrap . The ultra-high resolution is non-negotiable when validating the final purified standard to ensure no isobaric contaminants are present.
Part 3: Experimental Protocol (Self-Validating System)
This protocol utilizes a "Dual-Polarity Switching" approach to self-validate the molecular identity. If the mass shift between Positive and Negative modes matches exactly
Materials & Methods
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.
-
Additives: Formic Acid (0.1%) for ESI+; Ammonium Acetate (5mM) for ESI-.
-
Column: C18 Reverse Phase (e.g., Waters CORTECS C18,
, ).
Step-by-Step Workflow
-
Sample Preparation (Cold-Process):
-
Dissolve
of compound in 50:50 ACN:Water. -
Critical: Do not use ultrasonic heating. Vortex only. Keep at
to prevent decarboxylation. -
Dilute to
for injection.
-
-
LC Parameters:
-
Flow Rate:
. -
Gradient: 5% B to 95% B over 10 mins (A: Water + Additive, B: ACN).
-
Column Temp:
(Keep low to preserve the malonic moiety).
-
-
MS Source Conditions (Soft Ionization):
-
Gas Temp:
(Lower than standard ). -
Fragmentor Voltage:
(Conservative setting).
-
Part 4: HRMS Data Summary
The following table summarizes the theoretical and expected experimental data for 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid.
| Ion Species | Ionization Mode | Formula | Theoretical | Key Diagnostic Feature |
| ESI Positive | 246.0761 | Primary identification peak. | ||
| ESI Negative | 244.0615 | Confirms acidic protons (COOH). | ||
| ESI Positive | 268.0580 | Common adduct in glass vials. | ||
| Fragment 1 | MS/MS (HCD) | 202.0863 | Loss of first | |
| Fragment 2 | MS/MS (HCD) | 158.0964 | Loss of second | |
| Fragment 3 | MS/MS (HCD) | 130.0651 | Quinolinium/Indole core rearrangement. |
Part 5: Visualization of Signaling & Fragmentation
The following diagram illustrates the logical workflow for characterizing this compound and the specific fragmentation pathway expected in the collision cell.
Figure 1: Analytical workflow and fragmentation pathway. The stepwise loss of CO2 molecules is the diagnostic fingerprint for malonic acid derivatives.
Part 6: References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Foundational text on ESI mechanisms and fragmentation rules).
-
Holčapek, M., et al. (2012). "High-resolution mass spectrometry in the pharmaceutical industry." Journal of Chromatography A, 1259, 3-15. (Comparison of Q-TOF vs Orbitrap performance).
-
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press. (Protocols for analyzing thermally labile carboxylic acids).
-
Thermo Fisher Scientific. (2020). "Orbitrap Exploris 480 Mass Spectrometer System Architecture." (Technical specifications for Orbitrap resolution).
-
Agilent Technologies. (2019). "Agilent 6546 LC/Q-TOF System - Data Sheet." (Technical specifications for Q-TOF dynamic range).
A Comparative Guide to the Structural Confirmation of 2-(1-(1H-Indol-3-yl)ethylidene)malonic Acid: A Multi-Technique Approach
Abstract
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid, a synthetic derivative of the phytohormone indole-3-acetic acid, precise structural confirmation is paramount to understanding its potential biological activity.[1] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this molecule, with a primary focus on the definitive power of single-crystal X-ray diffraction. We will explore the causality behind experimental choices, present a hypothetical yet representative X-ray crystallography workflow, and contrast its data with that obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This comprehensive overview is designed to equip researchers with the insights needed to select and interpret the most appropriate analytical methods for their own small molecule characterization challenges.
Introduction: The Imperative of Structural Accuracy
The biological function of a molecule is intrinsically linked to its three-dimensional arrangement of atoms. In the realm of drug development, even subtle variations in stereochemistry or connectivity can lead to drastic differences in efficacy and toxicity. Therefore, the rigorous confirmation of a newly synthesized compound's structure is a non-negotiable step in the research and development pipeline.
2-(1-(1H-Indol-3-yl)ethylidene)malonic acid presents an interesting case study. Its indole core is a privileged scaffold in medicinal chemistry, while the malonic acid moiety introduces potential for diverse chemical interactions. The ethylidene linker introduces a point of potential stereoisomerism, further emphasizing the need for precise structural analysis. While techniques like NMR, FTIR, and MS provide valuable information about the molecule's connectivity and functional groups, they often fall short of providing the unambiguous 3D structural data that single-crystal X-ray diffraction can deliver.[2][3]
This guide will walk through a comparative analysis, demonstrating why X-ray crystallography remains the gold standard for absolute structure determination, while also highlighting the complementary roles of other spectroscopic methods.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise location of each atom in the molecule, as well as bond lengths, bond angles, and intermolecular interactions.[5][6]
The Causality Behind the Experimental Workflow
The success of a single-crystal X-ray diffraction experiment hinges on the ability to grow a high-quality, single crystal of the target compound.[7] This is often the most challenging step. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) are all critical variables that must be empirically optimized. For a molecule like 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid, with its polar carboxylic acid groups and a more nonpolar indole ring, a solvent system that can accommodate both polarities, such as an ethanol/water or acetone/hexane mixture, would be a logical starting point.
Once a suitable crystal is obtained, it is mounted on a goniometer and cooled under a stream of liquid nitrogen.[2] This cryogenic cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data. The crystal is then rotated in a beam of monochromatic X-rays, and the diffracted beams are recorded by a detector.[5]
The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a central challenge in crystallography, is then solved using direct methods for small molecules to generate an initial electron density map.[6] This map is then used to build and refine a model of the molecule until it accurately fits the experimental data.
Hypothetical X-ray Crystallography Data for 2-(1-(1H-Indol-3-yl)ethylidene)malonic Acid
While, to our knowledge, the crystal structure of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid has not been publicly deposited in the Cambridge Structural Database (CSD), we can present a hypothetical, yet realistic, set of crystallographic data that would be expected for a molecule of this type.[8][9][10]
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.5, b = 12.1, c = 10.3 | Unit cell dimensions. |
| α, γ (°) | 90 | Unit cell angles. |
| β (°) | 98.5 | Unit cell angle. |
| Volume (ų) | 1045 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Bond Length (C=O) | ~1.21 Å | Confirms the presence of the carboxylic acid carbonyl groups. |
| Bond Length (C-N) | ~1.38 Å | Typical bond length for an sp² carbon to nitrogen bond in the indole ring. |
| Torsion Angle | Varies | Defines the conformation of the ethylidene linker and the orientation of the malonic acid group relative to the indole ring. |
This data would provide an unambiguous 3D representation of the molecule, confirming the connectivity, stereochemistry, and intramolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid in a minimal amount of a suitable solvent (e.g., ethanol). Slowly add a less-polar co-solvent (e.g., water) until the solution becomes slightly turbid. Allow the solution to stand undisturbed at room temperature for slow evaporation.
-
Crystal Mounting: Select a well-formed, single crystal (ideally 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a cryoloop.
-
Data Collection: Mount the cryoloop on the goniometer of a single-crystal X-ray diffractometer equipped with a cryostat. Cool the crystal to 100 K. Collect a full sphere of diffraction data using a suitable X-ray source (e.g., Mo-Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods. Refine the structural model against the experimental data to minimize the R-factor.
Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural confirmation, other spectroscopic techniques offer valuable and often more readily obtainable information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[11] ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively.
Causality of NMR Analysis: The chemical shifts, splitting patterns, and integration of the peaks in an NMR spectrum are dictated by the electronic environment and neighboring atoms of each nucleus. For 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid, we would expect to see characteristic signals for the indole ring protons, the ethylidene proton, and the acidic protons of the malonic acid group. 2D NMR techniques, such as COSY and HMBC, can be used to establish connectivity between protons and carbons. While NMR can strongly suggest a particular structure, it may not be able to definitively resolve subtle stereochemical differences or conformational isomers in all cases. NMR prediction software can be a useful tool to simulate spectra and compare them with experimental data.[12][13][14][15][16]
| Technique | Hypothetical Data for 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid | Interpretation |
| ¹H NMR | δ 11.0 (br s, 1H, indole N-H), 7.2-8.0 (m, 5H, indole Ar-H), 6.5 (q, 1H, ethylidene C-H), 2.1 (d, 3H, methyl C-H₃), 12.5 (br s, 2H, COOH) | Confirms the presence of the indole, ethylidene, and carboxylic acid protons. |
| ¹³C NMR | δ 170-175 (2C, COOH), 110-140 (9C, indole and ethylidene carbons), 20 (1C, methyl carbon) | Confirms the number and types of carbon atoms in the molecule. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[17][18][19] It is an excellent technique for identifying the functional groups present in a molecule.
Causality of FTIR Analysis: The frequency of vibration of a chemical bond depends on the masses of the atoms and the strength of the bond. For our target molecule, we would expect to see characteristic absorption bands for the N-H bond of the indole, the O-H and C=O bonds of the carboxylic acids, and the C=C bond of the ethylidene group. Comparing the obtained spectrum with reference databases can aid in the identification of these functional groups.[17]
| Functional Group | Hypothetical FTIR Absorption (cm⁻¹) | Vibrational Mode |
| N-H (indole) | ~3400 | Stretching |
| O-H (carboxylic acid) | 2500-3300 (broad) | Stretching |
| C=O (carboxylic acid) | ~1700 | Stretching |
| C=C (alkene) | ~1650 | Stretching |
| C-O (carboxylic acid) | ~1300 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[20][21] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Causality of MS Analysis: In the mass spectrometer, a molecule is ionized and then fragmented. The resulting charged fragments are detected, and their mass-to-charge ratios are plotted to create a mass spectrum. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern can provide clues about the molecule's structure, as weaker bonds are more likely to break. For indole derivatives, characteristic fragmentation patterns are often observed.[1][22][23][24] For instance, the fragmentation of indole-3-acetic acid often results in a prominent ion at m/z 130.[1]
| Technique | Hypothetical Data for 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid | Interpretation |
| High-Resolution MS (HRMS) | [M+H]⁺ = 274.0715 | Confirms the molecular formula (C₁₄H₁₁NO₄). |
| Tandem MS (MS/MS) | Fragmentation at m/z 130 | Suggests the presence of the indole moiety. |
Comparative Analysis and Conclusion
The following table provides a summary comparison of the different analytical techniques discussed in this guide.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Definitive structural confirmation. | Requires a high-quality single crystal, which can be difficult to obtain. |
| NMR Spectroscopy | Carbon-hydrogen framework, connectivity, chemical environment of atoms. | Provides detailed information about the molecule's backbone. | May not be able to resolve subtle stereochemical or conformational differences. |
| FTIR Spectroscopy | Presence of functional groups. | Quick and easy to perform, provides a "fingerprint" of the molecule. | Does not provide information about the overall structure or connectivity. |
| Mass Spectrometry | Molecular weight, molecular formula, fragmentation patterns. | Highly sensitive, provides information about the elemental composition. | Fragmentation patterns can be complex and difficult to interpret. |
References
- How to Interpret FTIR Results: A Beginner's Guide. Vertex AI Search.
-
Cambridge Structural Database - Wikipedia. Wikipedia. [Link]
-
The Cambridge Structural Database - IUCr Journals. IUCr Journals. [Link]
-
Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry | Analytical Chemistry - ACS Publications. ACS Publications. [Link]
-
Cambridge Structural Database - Re3data.org. Re3data.org. [Link]
-
The Cambridge Structural Database (CSD): Current Activities and Future Plans - National Institute of Standards and Technology. NIST. [Link]
-
Cambridge Structure Database | UW-Madison Libraries. UW-Madison Libraries. [Link]
-
Mass spectral interpretation - Wikipedia. Wikipedia. [Link]
-
FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. Innovatech Labs. [Link]
-
How to Interpret a Mass Spectrum? – Organic Chemistry - Maricopa Open Digital Press. Maricopa Open Digital Press. [Link]
-
Mass spectrometry and a guide to interpreting mass spectra - Compound Interest. Compound Interest. [Link]
-
12.2: Interpreting Mass Spectra - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. ACD/Labs. [Link]
-
NMR Software - SpinCore Technologies. SpinCore Technologies. [Link]
-
A Beginner's Guide to Interpreting & Analyzing FTIR Results | Innovatech Labs - ResearchGate. ResearchGate. [Link]
-
X-ray Diffraction Techniques (all content) - DoITPoMS. DoITPoMS. [Link]
-
A Process for Successful Infrared Spectral Interpretation - Spectroscopy Online. Spectroscopy Online. [Link]
-
NMR Predictor - Documentation - Chemaxon Docs. Chemaxon. [Link]
-
Download NMR Predict - Mestrelab Research. Mestrelab Research. [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). SERC Carleton. [Link]
-
COMPUTATIONAL CHEMISTRY: UNVEILING THE SECRETS OF MOLECULES WITH ALGORITHMS AND SIMULATIONS - Mintage Journal of Pharmaceutical and Medical Sciences. Mintage Journals. [Link]
-
What is Single Crystal X-ray Diffraction? - YouTube. YouTube. [Link]
-
Preparing a Single-Crystal X-ray Diffraction Scan - YouTube. YouTube. [Link]
-
Chapter 6: Single Crystal X-ray Structure Analysis - Books. IntechOpen. [Link]
-
EI mass spectrum of the TMS derivative of indole‐3‐acetic acid (224).... - ResearchGate. ResearchGate. [Link]
-
X-ray crystallography - Wikipedia. Wikipedia. [Link]
-
Identifying molecular structural features by pattern recognition methods - RSC Publishing. Royal Society of Chemistry. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. Indonesian Journal of Science & Technology. [Link]
-
Molecular structure and properties calculations. Unknown Source. [Link]
-
Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream - PMC. National Center for Biotechnology Information. [Link]
-
Small molecule crystallography - Excillum. Excillum. [Link]
-
Analysis of Indole-3-Acetic Acid Metabolites from Dalbergia dolichopetala by High Performance Liquid Chromatography-Mass Spectrometry 1 | Plant Physiology | Oxford Academic. Oxford Academic. [Link]
-
Predicting Molecular Properties via Computational Chemistry - J-STAR. J-STAR Research. [Link]
-
FTIR spectra of a malonic acid and b mPEG–polyester copolymer (Ma/He/M2... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
FTIR spectra of Glyceline and Glyceline: malonic acid DES with varying... - ResearchGate. ResearchGate. [Link]
-
NMR Spectra of New Compounds. Unknown Source. [Link]
-
Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry - Journal of Applied Biology and Biotechnology. Journal of Applied Biology and Biotechnology. [Link]
-
Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. ResearchGate. [Link]
-
Supporting Information - Wiley-VCH. Wiley Online Library. [Link]
-
Infrared Spectra of Some Carboxylic Acid Derivatives | Journal of the American Chemical Society - ACS Publications. ACS Publications. [Link]
-
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. The University of Queensland. [Link]
-
FTIR spectra of the samples with malonic acid (see peaks for O-H... - ResearchGate. ResearchGate. [Link]
-
3-Indoleacetic acid, TMS derivative - the NIST WebBook. NIST. [Link]
-
Indolyl carboxylic acids and derivatives - MassBank. MassBank. [Link]
-
Experimental Study on Reactive Extraction of Malonic Acid with Validation by Fourier Transform Infrared Spectroscopy | Request PDF - ResearchGate. ResearchGate. [Link]
-
2-[(E)-3-[2-(1H-indol-3-yl)ethylamino]prop-2-enylidene]malonic acid diethyl ester - SpectraBase. SpectraBase. [Link]
Sources
- 1. jabonline.in [jabonline.in]
- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 3. rigaku.com [rigaku.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. excillum.com [excillum.com]
- 8. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Cambridge Structural Database | re3data.org [re3data.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acdlabs.com [acdlabs.com]
- 13. spincore.com [spincore.com]
- 14. NMR Predictor - Documentation [docs.chemaxon.com]
- 15. Download NMR Predict - Mestrelab [mestrelab.com]
- 16. echemi.com [echemi.com]
- 17. azooptics.com [azooptics.com]
- 18. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 19. researchgate.net [researchgate.net]
- 20. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 21. compoundchem.com [compoundchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
Safety Operating Guide
2-(1-(1H-Indol-3-yl)ethylidene)malonic acid proper disposal procedures
Executive Summary: Operational Directive
Immediate Action: Treat 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid as a Hazardous Organic Acid . Disposal Method: High-Temperature Incineration.[1][2][3] Prohibition: Do NOT dispose of via sanitary sewer drains, even if neutralized. The indole moiety poses potential aquatic toxicity risks that standard municipal water treatment may not fully mitigate.
This guide provides a self-validating protocol for the disposal of this specific indole-malonic acid conjugate. As a research intermediate, specific regulatory data (SDS) is often sparse; therefore, we apply a "Conservative Hazard Inheritance" model, deriving safety protocols from its parent moieties: Indole (nitrogen heterocycle) and Malonic Acid (dicarboxylic acid).[3]
Chemical Profile & Hazard Logic (Causality)
To safely dispose of a chemical, you must understand its reactivity.[3][4] This compound combines an electron-rich indole ring with an acidic malonate group.[1][2][3]
| Feature | Component | Implication for Disposal |
| Acidity | Malonic Acid Moiety | Corrosive/Irritant. pKa is likely ~3-5.[1][2][3] Can react vigorously with strong bases.[2][3] |
| Reactivity | Indole Ring | Oxidation Sensitive. Incompatible with strong oxidizers (e.g., nitric acid, peroxides).[2][3] Risk of exothermic decomposition.[2][3] |
| Toxicity | Conjugated System | Aquatic Hazard. Indole derivatives often exhibit biological activity; uncontrolled release into waterways is negligent.[2][3] |
| State | Solid (Likely) | Dust Hazard. Fine particulates can cause respiratory sensitization.[2][3] |
Waste Stream Segregation
Proper segregation is the primary defense against unplanned chemical reactions in the waste container.
Solid Waste (Pure Compound)[1][2][3]
-
Classification: Non-regulated organic solid (unless characteristic for corrosivity).[2][3]
-
Container: High-density polyethylene (HDPE) or amber glass.[1][2][3]
-
Labeling: "Non-Regulated Chemical Waste - Organic Acid - For Incineration."[1][2][3]
Liquid Waste (Reaction Mixtures)[1][2][3]
-
Scenario A: Organic Solvent (DMSO, Methanol, DCM) [1][3]
-
Action: Segregate into "Halogenated" or "Non-Halogenated" organic solvent waste streams based on the solvent used.
-
Prohibition: Do not mix with oxidizing acid waste (e.g., Chromic acid, Nitric acid).[3]
-
-
Scenario B: Aqueous Solution
-
Action: Adjust pH to 5–9 using dilute NaOH or HCl, then collect in "Aqueous Chemical Waste" carboys containing <5% organic content.[3]
-
Note: Even if neutralized, the presence of the organic indole structure necessitates collection for off-site treatment, not drain disposal.
-
Step-by-Step Disposal Protocol
This protocol uses a "Cradle-to-Grave" tracking approach to ensure compliance.[1][2][3]
Phase 1: Pre-Disposal Stabilization
-
Objective: Ensure the waste is stable for transport.
-
Step 1: If the material is a reaction byproduct mixed with strong acids (e.g., H₂SO₄) or bases, perform a controlled neutralization in an ice bath to pH 6–8.[3]
-
Reasoning: Prevents heat generation or gas evolution inside the waste drum.
-
-
Step 2: Quench any unreacted reagents.[2][3] If thionyl chloride or similar coupling agents were used to generate this compound, quench with methanol/bicarbonate before bottling.[3]
Phase 2: Packaging & Labeling
-
Step 1: Transfer solid waste into a wide-mouth HDPE jar. Do not fill >90% capacity.
-
Step 2: Wipe the exterior of the container with a damp paper towel (dispose of towel as solid contaminated waste).
Phase 3: Spill Management (Immediate Response)
If a spill occurs during transfer:
-
Isolate: Evacuate the immediate area if dust is airborne.[2][3]
-
PPE: Wear nitrile gloves, lab coat, and N95 dust mask (or respirator).[3]
-
Neutralize: Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .[2][3]
-
Collect: Scoop the resulting paste into a waste container.
Decision Matrix & Workflow (Visualization)
The following diagram outlines the logical decision tree for disposing of this compound in various states.
Figure 1: Decision matrix for the safe segregation and disposal of indole-malonic acid derivatives.
Regulatory Compliance (RCRA & EPA)
While this specific compound is not explicitly listed on the EPA's "P" or "U" lists (40 CFR § 261.33), it falls under the "Generator Knowledge" rule.[3]
-
RCRA Status: Likely Non-Hazardous by federal listing, but Hazardous by characteristic if the pH is < 2 (Corrosivity, Waste Code D002 ).[3]
-
Best Practice: Even if the solid is technically non-regulated, most institutions mandate managing it as hazardous chemical waste to prevent environmental entry.
-
Documentation: Maintain a log of the waste generation date and approximate mass.
References
-
National Institutes of Health (NIH) - PubChem. Malonic Acid Safety Data Sheet (SDS).[1][2][3] Retrieved from [Link][1][2][3]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2][3] Retrieved from [Link][1][2][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[2][3] Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid
Executive Safety Assessment
Compound Profile: 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid is a synthetic intermediate combining an indole moiety with a dicarboxylic acid via a conjugated double bond. Hazard Classification (Inferred from Structure & Moiety Analysis):
-
Severe Eye Damage (Category 1): Inherited from the malonic acid moiety (pKa ~2.8).
-
Skin Sensitization (High Risk): The
-unsaturated carbonyl system acts as a Michael acceptor, capable of alkylating skin proteins and inducing allergic contact dermatitis. -
Respiratory Irritant: Fine powder inhalation poses significant risk to mucous membranes.
-
Reactivity: Light-sensitive (conjugated system) and Acidic.
The "Why" Behind This Protocol: Standard "lab coat and glasses" compliance is insufficient for this compound. Due to the risk of irreversible eye damage and potential sensitization, this guide elevates protection standards to Level 2 (High Hazard/Sensitizer) protocols.
Technical PPE Specifications
This matrix is designed to prevent not just acute injury, but long-term sensitization.
| Body Zone | Required Equipment | Technical Rationale (The "Why") |
| Eyes | Chemical Splash Goggles (ANSI Z87.1+) | Critical: Safety glasses with side shields are insufficient. Malonic acid derivatives can cause corneal opacity. Goggles provide a seal against airborne dust and splashes. |
| Hands (Inner) | Nitrile (4 mil) | Acts as a second barrier and allows for outer glove removal without exposing skin. |
| Hands (Outer) | Nitrile (Extended Cuff, 6-8 mil) | Breakthrough Protection: Indoles are lipophilic; acids are corrosive. Thicker nitrile resists degradation. Technique: Tuck lab coat cuffs under these gloves. |
| Respiratory | N95 (Minimum) / P100 (Recommended) | If weighing outside a fume hood (strongly discouraged), a fit-tested P100 is mandatory. In a hood, N95 protects against turbulence-induced backflow. |
| Body | Lab Coat (Buttoned, High-Neck) | 100% Cotton or Nomex. Avoid synthetic blends that melt if a reaction exotherms. |
Operational Workflow: The "Zero-Contact" Protocol
To ensure data integrity and safety, follow this closed-loop handling process.
A. Storage & Stability
-
Condition: Store at -20°C, desiccated.
-
Light Protection: Amber vials are mandatory. The "ethylidene" double bond is prone to photo-isomerization or polymerization under UV light.
B. Weighing & Solubilization (The Critical Step)
-
Engineering Control: All solid handling must occur inside a certified Chemical Fume Hood.
-
Static Control: Indole derivatives are often "sticky" and static-prone. Use an anti-static gun or ionizer bar during weighing to prevent powder dispersal.
C. Workflow Visualization
Figure 1: Safe handling workflow emphasizing temperature equilibration to prevent hydrolysis and containment of solids.
Decontamination & Disposal
Because this compound is an acid and a potential sensitizer, simple water rinsing is inadequate.
Decontamination Solution (The "Quench")
Prepare a 5% Sodium Bicarbonate (NaHCO₃) solution.
-
Mechanism: Neutralizes the malonic acid moiety (converting it to the water-soluble sodium salt) and helps solubilize the indole portion for removal.
Spill Response Protocol
-
Isolate: Mark the area.
-
Neutralize: Cover powder spill with NaHCO₃ powder or solution.
-
Collect: Use wet paper towels (do not dry sweep dust) to wipe up.
-
Clean: Wipe surface with 70% Ethanol after neutralization to remove lipophilic residues.
Waste Disposal Decision Tree
Figure 2: Waste stream segregation logic. Note: Never mix with strong oxidizers (e.g., Nitric Acid) due to the indole moiety.
References & Authority
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200).[1][2] United States Department of Labor. Link
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Link
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Malonic Acid (Parent Moiety Reference).Link
-
Sigma-Aldrich. (2022). Safety Data Sheet: Indole-3-acetic acid (Structural Analog Reference).Link
Disclaimer: This guide assumes the handling of research-grade quantities (<10g). For scale-up operations, a Process Hazard Analysis (PHA) is required.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
